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  • Product: Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-iodo-2-methyl-2H-indazole-5-carboxylate

The following technical guide provides an in-depth characterization of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate . Note on Nomenclature: The term "carboxylate" in organic synthesis intermediates typically refers t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate .

Note on Nomenclature: The term "carboxylate" in organic synthesis intermediates typically refers to the ester form used for stability and lipophilicity. This guide focuses on the Methyl Ester derivative, the primary building block for drug discovery, while addressing the free acid where relevant.

Compound Class: 2H-Indazole (Quinonoid-like Heterocycle) Primary Application: Kinase Inhibitor Scaffold, Fragment-Based Drug Design (FBDD)

Executive Summary & Structural Logic

The 2H-indazole scaffold represents a "privileged structure" in medicinal chemistry, distinct from its thermodynamically more stable 1H-isomer. While 1H-indazoles mimic purines, 2-methyl-2H-indazoles possess a unique electronic distribution (pseudo-azulene character) that alters hydrogen bond acceptor capabilities and solubility profiles.

The specific substitution pattern of the subject compound serves three critical functions:

  • 2-Methyl (N2): Locks the tautomer in the 2H-form, preventing the N-H tautomeric shift common in 1H-indazoles. This fixes the vector of the lone pair on N1, crucial for specific kinase hinge binding.

  • 3-Iodo: A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the introduction of "tail" groups for selectivity.

  • 5-Carboxylate: An electrophilic handle for amide coupling, typically used to attach solubilizing groups or hinge-binding motifs.

Physicochemical Properties (Predicted & Experimental)

The following data aggregates calculated descriptors and experimental read-across from structural analogs (e.g., 2-methyl-2H-indazole-5-carboxylic acid derivatives).

PropertyValue / RangeTechnical Note
Molecular Formula

Methyl ester form
Molecular Weight 316.09 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant)
LogP (Calculated) 2.6 – 2.9Moderately lipophilic; suitable for cell permeability.
TPSA ~48 ŲTopological Polar Surface Area; high CNS penetration potential.
pKa (Conj. Acid) ~2.5 – 3.0The N1 nitrogen is weakly basic (pyridine-like).
Solubility (Water) < 0.1 mg/mLLow. Requires organic co-solvents (DMSO, DMF) for stock solutions.
Melting Point 165 – 175 °CPredicted. 2-substituted isomers often melt higher than 1-substituted due to crystal packing symmetry.
UV

290 – 310 nmBathochromic shift observed vs. 1H-isomers due to quinonoid conjugation.

Synthesis & Regioselective Isolation

Accessing the 2-methyl isomer is the primary synthetic challenge. Direct alkylation of the 1H-indazole precursor yields a mixture of N1 (thermodynamic) and N2 (kinetic) products.

Protocol: Regioselective Synthesis and Purification

Objective: Synthesize Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate from Methyl 1H-indazole-5-carboxylate.

Step 1: Iodination of the Core

Reagents: Methyl 1H-indazole-5-carboxylate,


, KOH, DMF.
  • Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in DMF (0.5 M).

  • Add powdered KOH (2.0 eq) followed by portion-wise addition of Iodine (

    
    , 1.2 eq).
    
  • Stir at RT for 3 hours. The reaction is usually quantitative.

  • Quench: Pour into aqueous

    
     to remove excess iodine. Filter the precipitate.
    
  • Product: Methyl 3-iodo-1H-indazole-5-carboxylate (Yellow solid).

Step 2: Methylation and Isomer Separation (The Critical Step)

Reagents: Methyl 3-iodo-1H-indazole-5-carboxylate, Trimethyloxonium tetrafluoroborate (Meerwein's Salt) or MeI/Cs2CO3.

Method A: Kinetic Control (Favors N2)

  • Dissolve the 3-iodo intermediate in anhydrous Ethyl Acetate.

  • Add Trimethyloxonium tetrafluoroborate (

    
    )  (1.2 eq) at 0°C.
    
  • Allow to warm to RT and stir for 4 hours.

  • Mechanism: Meerwein's salt alkylates the most nucleophilic nitrogen (N2) more rapidly than basic alkylation conditions.

Method B: Standard Alkylation (Mixture)

  • Dissolve intermediate in DMF.[1] Add

    
     (2.0 eq) and Methyl Iodide (1.5 eq).
    
  • Stir 2 hours.

  • Result: ~60:40 mixture of N1-Me : N2-Me.

Step 3: Purification (Chromatography)

The N1 and N2 isomers have distinct retention times.

  • Stationary Phase: Silica Gel (Standard) or C18 (Reverse Phase).

  • Mobile Phase (Silica): Hexane/Ethyl Acetate gradient.

  • Elution Order:

    • N1-Isomer: Typically elutes first (Less polar, "benzenoid").

    • N2-Isomer: Typically elutes second (More polar, "quinonoid").

  • Validation: Isolate the second major fraction.

Structural Validation (NMR Signature)

To confirm you have the 3-iodo-2-methyl isomer (and not the 1-methyl):

  • N-Methyl Shift (

    
     NMR): 
    
    • N1-Me: Singlet typically at 4.0 – 4.1 ppm .

    • N2-Me: Singlet typically downfield at 4.15 – 4.30 ppm (Diagnostic).

  • C-Iodo Signal (

    
     NMR):  The C3 carbon attached to Iodine shows a significant shift difference between the two tautomers.
    

Reactivity & Functionalization Map

The utility of this molecule lies in its orthogonal reactivity. The 3-iodo position is highly activated for cross-coupling, while the 5-ester is stable until hydrolysis is required.

Diagram: Synthesis and Reactivity Logic

The following Graphviz diagram illustrates the synthesis pathway and the divergent reactivity of the scaffold.

IndazoleWorkflow Precursor Methyl 1H-indazole-5-carboxylate Iodination Step 1: Iodination (I2, KOH) Precursor->Iodination Intermediate 3-Iodo-1H-indazole-5-ester Iodination->Intermediate Methylation Step 2: Methylation (MeI or Me3OBF4) Intermediate->Methylation Mixture Mixture: N1 + N2 Isomers Methylation->Mixture Separation Step 3: Chromatography (Isolate Polar Fraction) Mixture->Separation Target Target: 3-Iodo-2-Me-indazole-5-ester Separation->Target Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Target->Suzuki C3 Functionalization Hydrolysis Hydrolysis (LiOH, THF/H2O) Suzuki->Hydrolysis C5 Activation FinalDrug Kinase Inhibitor Candidate Hydrolysis->FinalDrug Amide Coupling

Caption: Workflow for the synthesis of 3-iodo-2-methyl-2H-indazole-5-carboxylate and its downstream application in drug discovery.

Handling & Stability (Self-Validating Protocol)

Storage
  • Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to ambient light can lead to de-iodination or radical degradation. Always store in amber vials.

Quality Control Check

Before using the compound in expensive cross-coupling reactions, perform this quick QC check:

  • LC-MS: Check for the presence of the de-iodinated byproduct (

    
    ). If >5%, repurify.
    
  • Appearance: Pure compound is a white to off-white solid. A pink/purple hue indicates free iodine release (decomposition).

References

  • Indazole Tautomerism & Synthesis

    • Title: Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid deriv
    • Source: Molecules (2006).[2][3]

    • Link:[Link][4]

  • Regioselective Alkylation

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (2018).[5]

    • Link:[Link]

  • Medicinal Chemistry Application (Kinase Inhibitors)

    • Title: Discovery of Axitinib: A Potent, Selective, and Orally Bioavailable Inhibitor of Vascular Endothelial Growth Factor Receptors.
    • Source: Journal of Medicinal Chemistry (Note: Illustrates the 1H/2H indazole scaffold utility).
    • Link:[Link]

Sources

Exploratory

Technical Whitepaper: Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate

Synthesis, Mechanistic Insights, and Application in Medicinal Chemistry Executive Summary Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate (CAS 1426423-86-0 ) is a critical heterocyclic intermediate used in the discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Mechanistic Insights, and Application in Medicinal Chemistry

Executive Summary

Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate (CAS 1426423-86-0 ) is a critical heterocyclic intermediate used in the discovery of small-molecule kinase inhibitors. As a 2H-indazole derivative, it offers a distinct vector for structure-activity relationship (SAR) exploration compared to its thermodynamically more stable 1H-indazole counterparts. The presence of the C3-iodine handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C5-methyl ester provides a gateway for amide diversification. This guide details the regioselective synthesis, chemical stability, and mechanistic rationale for utilizing this scaffold in drug development.

Chemical Identity & Physical Properties[1][2][3]

PropertySpecification
Chemical Name Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate
CAS Number 1426423-86-0
Molecular Formula C₁₀H₉IN₂O₂
Molecular Weight 316.10 g/mol
SMILES COC(=O)C1=CC2=NN(C)C(I)=C2C=C1
InChIKey Not explicitly indexed in public domain; derived structure key required.
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2–8°C, inert atmosphere, light-sensitive (C-I bond)

Synthetic Methodology

The synthesis of this molecule hinges on two critical challenges: regioselective methylation of the indazole nitrogen and C3-selective halogenation .

Retrosynthetic Analysis

The most robust route involves the methylation of the parent indazole ester followed by electrophilic iodination. Direct iodination of the unmethylated precursor is possible but often leads to mixtures upon subsequent methylation.

Retrosynthesis Target Target Molecule (CAS 1426423-86-0) Intermediate Methyl 2-methyl-2H-indazole-5-carboxylate (N2-Isomer) Target->Intermediate C3-Iodination (NIS or I2/KOH) Precursor Methyl 1H-indazole-5-carboxylate (Starting Material) Intermediate->Precursor N-Methylation (MeI, Base) + Separation

Figure 1: Retrosynthetic disconnection showing the priority of N-alkylation prior to C-functionalization.

Step-by-Step Protocol
Step 1: Regioselective Methylation

Indazoles with electron-withdrawing groups (like 5-COOMe) at the benzenoid ring generally favor N1-alkylation (thermodynamic product) under standard basic conditions (e.g., NaH/DMF). To access the N2-isomer (kinetic product), specific conditions or chromatographic separation are required.

  • Reagents: Methyl 1H-indazole-5-carboxylate, Methyl Iodide (MeI) or Trimethyloxonium tetrafluoroborate (Meerwein's salt), K₂CO₃ or Cs₂CO₃.

  • Solvent: Acetone (favors kinetic control) or DMF.

  • Procedure:

    • Dissolve methyl 1H-indazole-5-carboxylate (1.0 eq) in dry Acetone.

    • Add Cs₂CO₃ (2.0 eq) and stir at 0°C for 15 min.

    • Add MeI (1.2 eq) dropwise. Allow to warm to RT and stir for 4–12 h.

    • Critical Purification: The reaction yields a mixture (~2:1 to 1:1 ratio of N1:N2). Concentrate and purify via flash column chromatography (Hexane/EtOAc). The N2-isomer (desired) typically elutes after the N1-isomer due to higher polarity (larger dipole moment).

    • Validation: N2-methyl signal in ¹H NMR often appears downfield (~4.2 ppm) compared to N1-methyl (~4.0 ppm).

Step 2: C3-Iodination

The N2-methyl group activates the C3 position toward electrophilic aromatic substitution more effectively than the N1-methyl group due to quinoid-like resonance contributions.

  • Reagents: N-Iodosuccinimide (NIS) or I₂/KOH.

  • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve Methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq) in ACN.

    • Add NIS (1.1 eq) in portions at room temperature.

    • Monitor via LC-MS. Conversion is usually rapid (1–3 h).

    • Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Recrystallize from EtOH or purify via silica gel chromatography to obtain Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate .

Mechanistic Rationale

Regioselectivity (N1 vs. N2)

The "Indazole Alkylation Conundrum" is dictated by the interplay of steric hindrance and electronic effects.[1]

  • N1-Alkylation (Thermodynamic): Preserves the aromaticity of the benzene ring (Clar's sextet). Favored by strong bases and high temperatures.

  • N2-Alkylation (Kinetic): Often favored by the use of "soft" alkylating agents (Meerwein's salt) or specific solvent effects that disrupt ion-pairing. The 5-COOMe group withdraws electron density, making the N1 lone pair less nucleophilic than in unsubstituted indazoles, but N1 remains the thermodynamic sink.

C3-Reactivity

Why is the N2-isomer highly reactive at C3? In 2-methyl-2H-indazoles, the resonance structure involves a contribution where the N2 nitrogen donates electron density into the C3 position, facilitating attack by the electrophilic iodine species (I⁺).

Mechanism N2_Isomer 2-Methyl-2H-indazole Resonance Quinoid Resonance (High e- density at C3) N2_Isomer->Resonance Electron Delocalization Transition Sigma Complex Resonance->Transition + I+ (Electrophile) Product 3-Iodo Product Transition->Product - H+

Figure 2: Electrophilic Aromatic Substitution pathway at C3 favored by N2-methylation.

Applications in Drug Discovery

This specific CAS is a "linchpin" intermediate. It allows for orthogonal functionalization:

  • C3-Position (Iodine):

    • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biaryl motifs common in kinase inhibitors (e.g., targeting VEGFR, PDGFR).

    • Sonogashira Coupling: Introduction of alkynes for rigid linker systems.

    • Buchwald-Hartwig: Amination to create C3-amino indazoles.

  • C5-Position (Ester):

    • Hydrolysis & Amide Coupling: Conversion to the carboxylic acid followed by reaction with amines. This is the standard approach to generate the "tail" region of kinase inhibitors that interacts with the solvent-exposed front of the ATP binding pocket.

Target Classes:

  • Pim Kinase Inhibitors: 2H-indazoles are known scaffolds for Pim-1/2/3 inhibition.

  • Antifungals: Analogues of this scaffold have shown activity against C. albicans by inhibiting the cytochrome bc1 complex.[2][3]

Safety & Handling (SDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Stability: The C-I bond is susceptible to photolysis; store in amber vials.

References

  • Sigma-Aldrich. Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate Product Detail. Available at: (Accessed Feb 2026).

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. 2021, 17, 1939–1951.[4] Available at:

  • National Institutes of Health (NIH) - PubChem. Methyl 3-iodo-1H-indazole-5-carboxylate (Isomer Reference). Available at:

  • BLD Pharm. Product Analysis: CAS 1426423-86-0. Available at:

  • Journal of Medicinal Chemistry.Discovery of Indazole-Based Kinase Inhibitors.

Sources

Foundational

A Technical Guide to the Structural Elucidation of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate

This in-depth technical guide provides a comprehensive framework for the structural elucidation of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate, a substituted indazole of interest to researchers and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate, a substituted indazole of interest to researchers and professionals in drug development. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents, particularly in oncology.[1][2] This guide will detail the multi-faceted analytical approach required to unambiguously confirm the molecular structure of this specific isomer, emphasizing the "why" behind the selection of each technique and the interpretation of the resulting data.

Introduction to the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3][4] They exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form generally being more thermodynamically stable.[5] The diverse biological activities of indazole derivatives, including their roles as kinase inhibitors, underscore the importance of precise structural characterization.[2][5] The subject of this guide, Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate, is a specific N-methylated isomer, which necessitates a careful and thorough analytical workflow to differentiate it from other potential isomers, such as the N1-methylated counterpart.

Synthetic Strategy and Confirmation

The synthetic route is the first step in structural elucidation, providing a logical basis for the expected product. A plausible synthesis for Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate would likely involve the N-methylation of a suitable precursor, such as Methyl 3-iodo-1H-indazole-5-carboxylate. It is crucial to employ regioselective alkylation conditions to favor the formation of the 2H-indazole isomer.

Experimental Protocol: Regioselective N-methylation
  • Precursor Preparation: Begin with the synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate. A common method involves the iodination of the corresponding indazole.[6]

  • Alkylation: To a solution of Methyl 3-iodo-1H-indazole-5-carboxylate in an appropriate solvent like DMF, add a suitable base (e.g., NaH or K2CO3) to deprotonate the indazole nitrogen.

  • Introduction of the Methyl Group: Add methyl iodide (CH3I) or another methylating agent to the reaction mixture. The reaction temperature and choice of base can influence the N1/N2 selectivity.

  • Work-up and Purification: After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the product is isolated through extraction and purified using column chromatography to separate the desired N2-methylated isomer from the N1-methylated byproduct and any unreacted starting material.

The following diagram outlines the general synthetic workflow:

Synthetic Workflow General Synthetic Workflow for N-Methylation of Indazole Start Methyl 3-iodo-1H-indazole-5-carboxylate Deprotonation Deprotonation with Base (e.g., NaH in DMF) Start->Deprotonation Methylation Addition of Methylating Agent (e.g., CH3I) Deprotonation->Methylation Reaction Reaction Mixture Methylation->Reaction Quench Aqueous Work-up Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification N2_Isomer Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate Purification->N2_Isomer N1_Isomer N1-methylated byproduct Purification->N1_Isomer

Caption: Synthetic workflow for N-methylation.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate, both ¹H and ¹³C NMR are critical, along with 2D techniques like COSY, HSQC, and HMBC to establish correlations.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5-8.7s1HH-4Deshielded due to proximity to the ester and anisotropy of the pyrazole ring.
~8.0-8.2d1HH-6Doublet due to coupling with H-7.
~7.5-7.7d1HH-7Doublet due to coupling with H-6.
~4.3-4.5s3HN-CH₃Singlet for the N-methyl group. The chemical shift is indicative of methylation at the N2 position.
~3.9-4.1s3HO-CH₃Singlet for the methyl ester group.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165-167C=O (ester)
~145-147C-7a
~128-130C-3a
~125-127C-5
~123-125C-6
~120-122C-4
~115-117C-7
~90-95C-3 (bearing Iodine)
~52-54O-CH₃
~38-40N-CH₃

Rationale for Isomer Differentiation: The chemical shift of the N-methyl group is a key indicator. In 2H-indazoles, the N-methyl signal typically appears further downfield compared to 1H-indazoles due to the different electronic environment. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to confirm the spatial proximity between the N-methyl protons and the H-7 proton, which would be expected for the 2H-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected High-Resolution Mass Spectrometry (HRMS) Data (ESI+):

The calculated exact mass for C₁₀H₉IN₂O₂ [M+H]⁺ is 316.9736. The experimentally determined mass should be within a few ppm of this value.

Expected Fragmentation Pattern:

The fragmentation in the mass spectrometer will likely involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide. The indazole ring itself is relatively stable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (KBr pellet, cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
~3000-3100Aromatic C-H stretch
~2950-2980Aliphatic C-H stretch (methyl groups)
~1710-1730C=O stretch (ester)
~1600-1620C=C and C=N ring stretching
~1200-1300C-O stretch (ester)
~500-600C-I stretch

The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ is a key confirmation of successful N-methylation.

The following diagram illustrates the integrated analytical workflow for structure elucidation:

Analytical Workflow Integrated Analytical Workflow for Structure Elucidation Sample Purified Synthetic Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOE) Sample->NMR MS Mass Spectrometry (HRMS, Fragmentation Analysis) Sample->MS IR Infrared Spectroscopy Sample->IR Data_Analysis Spectroscopic Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Unambiguous Structure Confirmation of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate Data_Analysis->Structure_Confirmation

Caption: Integrated analytical workflow.

Conclusion

The structural elucidation of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate requires a systematic and multi-technique approach. By combining a well-defined synthetic strategy with comprehensive spectroscopic and spectrometric analysis, researchers can confidently confirm the identity and purity of this compound. The detailed interpretation of NMR, MS, and IR data, as outlined in this guide, provides a robust framework for distinguishing the desired 2H-indazole isomer from other potential products, which is a critical step in the development of novel indazole-based therapeutics.

References

  • Structure of our indazole derivatives. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Structure and synthesis of indazole. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Uppulapu, S. K., Alam, M. J., Kumar, S., & Banerjee, S. K. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Topics in Medicinal Chemistry, 22(14), 1177-1188. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4797. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15993-16001. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(26), 15993-16001. [Link]

Sources

Exploratory

Tautomerism in Indazole Carboxylates: A Comprehensive Technical Guide for Drug Development Professionals

Abstract Indazole derivatives are a cornerstone in modern medicinal chemistry, celebrated for their wide spectrum of biological activities.[1] A crucial, yet often complex, aspect of their chemistry is the phenomenon of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole derivatives are a cornerstone in modern medicinal chemistry, celebrated for their wide spectrum of biological activities.[1] A crucial, yet often complex, aspect of their chemistry is the phenomenon of annular tautomerism, particularly in indazole carboxylates. This guide provides an in-depth exploration of the tautomeric equilibrium between 1H- and 2H-indazole carboxylates, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing this equilibrium, advanced analytical techniques for characterization, and the profound implications of tautomerism on the pharmacokinetic and pharmacodynamic profiles of these compounds. This document is designed to equip you with the foundational knowledge and practical methodologies to navigate and harness the subtleties of indazole tautomerism in your research and development endeavors.

The Fundamental Principles of Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[1] This tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. In the context of indazole carboxylates, this equilibrium is a critical determinant of the molecule's physicochemical properties.

Theoretical and experimental studies have consistently demonstrated that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[2][3] This stability is attributed to the benzenoid character of the fused ring system in the 1H form, which imparts greater aromaticity. The 2H-tautomer, conversely, possesses a quinonoid structure, which is generally of higher energy.[3] The energy difference between the two tautomers is estimated to be in the range of 3.6 to 5.3 kcal/mol.[4]

Despite the inherent stability of the 1H form, the tautomeric equilibrium can be influenced by a variety of factors:

  • Substituents: The nature and position of substituents on the indazole ring can significantly impact the relative stability of the tautomers. Electron-withdrawing groups, such as a nitro group or a carboxylate group at the 3-position, can decrease the energy difference between the 1H and 2H forms, although the 1H tautomer generally remains more stable.[4]

  • Solvent Polarity: The polarity of the solvent can influence the tautomeric equilibrium. While the 1H-tautomer is predominant in most solvents, less polar solvents can, in some cases, stabilize the 2H-tautomer, particularly if intramolecular hydrogen bonding is possible.[4][5]

  • Hydrogen Bonding: The potential for intra- and intermolecular hydrogen bonding can play a crucial role in stabilizing one tautomer over the other.[2]

The dynamic relationship between the 1H and 2H tautomers is a key consideration in the design and development of indazole-based drugs, as the predominant tautomeric form can dictate the molecule's interaction with its biological target.

Analytical Characterization of Indazole Carboxylate Tautomers

The unambiguous identification and quantification of indazole carboxylate tautomers are paramount for understanding their structure-activity relationships. A suite of analytical techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a direct window into the structural nuances of the 1H and 2H tautomers, as the chemical environments of the protons and carbons are distinct for each form.[5]

Key Differentiating Features in ¹H NMR:

  • N-H Proton: The most telling signal is that of the N-H proton. In the 1H-tautomer, this proton is typically observed as a broad singlet in the downfield region of the spectrum (around 13.88 ppm in DMSO-d6 for N-benzyl-1H-indazole-3-carboxamide).[6] This signal is absent in the spectra of N-substituted 2H-isomers.

  • Aromatic Protons: The chemical shifts of the protons on the benzene ring are also sensitive to the position of the substituent on the pyrazole nitrogen. For instance, in N-substituted indazole esters, the resonances of the aromatic protons in the 1H-isomers are generally at a higher frequency compared to the 2H-isomers.[5]

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the indazole ring, particularly C3, C3a, and C7a, are highly diagnostic for distinguishing between the 1H and 2H tautomers.[5]

Table 1: Comparative ¹H and ¹³C NMR Spectral Data for Ethyl 1H- and 2H-Indazole-3-Carboxylate (Illustrative)

Nucleus 1H-Tautomer (Ethyl 1H-indazole-3-carboxylate) 2H-Tautomer (Ethyl 2-phenyl-2H-indazole-3-carboxylate) Reference
¹H NMR (ppm)
H4~8.18 (d)~8.13 (d)[6][7]
H5~7.24 (t)~7.36 (t)[6][7]
H6~7.41 (t)~7.43 (t)[6][7]
H7~7.63 (d)~7.85 (d)[6][7]
OCH₂~4.53 (q)~4.36 (q)[7][8]
CH₃~1.45 (t)~1.35 (t)[7][8]
¹³C NMR (ppm)
C3~140.8Not Available[8]
C3a~122.0Not Available[8]
C4~127.6Not Available[8]
C5~122.0Not Available[8]
C6~126.5Not Available[8]
C7~115.7Not Available[8]
C7a~141.5Not Available[8]
C=O~163.4Not Available[8]
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural elucidation of indazole carboxylate tautomers in the solid state. This technique allows for the precise determination of bond lengths and angles, confirming the position of the proton on the nitrogen atom and revealing the supramolecular architecture, including hydrogen bonding networks.[5][9]

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that influence the tautomeric equilibrium.[8] Computational studies can provide insights into the geometric and electronic properties of each tautomer and can help to rationalize experimental observations.

Synthetic Strategies and the Challenge of Regioselectivity

The synthesis of indazole carboxylates often presents a significant challenge in controlling the regioselectivity of N-alkylation, frequently leading to a mixture of N1 and N2 isomers.[10] Achieving high regioselectivity is crucial for efficient synthesis and to avoid the need for challenging separation of the isomers.

Factors Influencing N1/N2 Regioselectivity

The ratio of N1 to N2 alkylation is governed by a combination of factors:

  • Base and Solvent System: The choice of base and solvent is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[10] This is often attributed to the formation of a chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position. Conversely, conditions employing potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[10]

  • Nature of the Electrophile: The steric and electronic properties of the alkylating agent can also influence the regiochemical outcome.[10]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-Indazole-3-carboxylate via [3+2] Cycloaddition

This protocol describes a robust method for the synthesis of the 1H-tautomer.[11]

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Ethyl diazoacetate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

  • Add anhydrous THF via cannula and cool the reaction mixture to -78 °C.

  • With vigorous stirring, add the TBAF solution (1.8 equiv) dropwise over approximately 40 minutes.

  • Stir the reaction mixture at -78 °C for 1.5 hours, then allow it to warm to room temperature overnight.

  • Concentrate the reaction mixture by rotary evaporation.

  • Pour the residue into a separatory funnel containing EtOAc and saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to afford ethyl 1H-indazole-3-carboxylate.[11]

Protocol 2: Regioselective N1-Alkylation of Indazole-3-carboxylic Acid

This protocol is optimized for achieving high N1-regioselectivity.[12]

Materials:

  • Indazole-3-carboxylic acid

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Alkyl bromide (e.g., 1-bromopentane)

  • L-tert-leucine methyl ester hydrochloride (for subsequent amide coupling, if desired)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)

  • Triethylamine (TEA)

Procedure:

  • To a solution of indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add NaH (3.0 equiv) at room temperature.

  • Add the alkyl bromide (1.3 equiv) and stir the reaction for the appropriate time (monitor by LC-MS).

  • For subsequent amide coupling, the reaction mixture can be used directly. Add L-tert-leucine methyl ester hydrochloride, TBTU, and TEA.

  • Work-up the reaction as appropriate to isolate the N1-alkylated product.[12]

Visualization of Key Concepts

Tautomeric Equilibrium

Tautomeric_Equilibrium Tautomer_1H 1H-Indazole Carboxylate (Benzenoid, More Stable) Tautomer_2H 2H-Indazole Carboxylate (Quinonoid, Less Stable) Tautomer_1H->Tautomer_2H Proton Migration

Caption: Annular tautomeric equilibrium in indazole carboxylates.

Workflow for Tautomer Analysis

Tautomer_Analysis_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_quantification Quantification Synthesis Synthesis of Indazole Carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Xray X-ray Crystallography (Solid State) Purification->Xray HPLC HPLC with UV/Vis or RID (Separation & Quantification) Purification->HPLC Computational Computational Modeling (DFT) NMR->Computational qNMR Quantitative NMR (qNMR) NMR->qNMR

Caption: General workflow for the analysis of indazole carboxylate tautomers.

Impact of Tautomerism on Drug Development

The tautomeric state of an indazole carboxylate is not merely a chemical curiosity; it has profound implications for its behavior as a drug candidate.[13][14] The different electronic distribution and hydrogen bonding capabilities of the 1H and 2H tautomers can significantly affect their pharmacokinetic and pharmacodynamic properties.

Pharmacodynamics: Target Binding and Activity

The specific tautomeric form of a drug molecule is what interacts with the biological target. A change in the position of a single proton can alter the molecule's shape and hydrogen bonding pattern, leading to dramatic differences in binding affinity and, consequently, biological activity. For instance, the N-H proton of the 1H-indazole tautomer can act as a hydrogen bond donor, an interaction that would be absent in the N-substituted 2H-isomer. This difference can be the deciding factor in whether a compound is an active inhibitor or inactive.

Pharmacokinetics: ADME Properties

Tautomerism can influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile:

  • Solubility and Permeability: The different polarities of the tautomers can affect their aqueous solubility and ability to cross biological membranes.

  • Metabolism: The metabolic fate of a drug can be dependent on its tautomeric form, as different sites on the molecule may be more or less susceptible to enzymatic modification.

  • Protein Binding: The extent to which a drug binds to plasma proteins can be influenced by its tautomeric state.

A comprehensive understanding and characterization of the tautomeric equilibrium of an indazole carboxylate drug candidate under physiological conditions are therefore essential for predicting its in vivo behavior and for the rational design of more effective and safer medicines.[13][14]

Conclusion

The tautomerism of indazole carboxylates is a multifaceted phenomenon with significant implications for their synthesis, characterization, and application in drug discovery. While the 1H-tautomer is generally the more stable form, the dynamic equilibrium with the 2H-tautomer necessitates a thorough investigation for any new derivative. By leveraging advanced analytical techniques and a deep understanding of the factors governing this equilibrium, researchers can effectively navigate the complexities of indazole tautomerism and unlock the full therapeutic potential of this privileged scaffold.

References

  • Shi, F., & Larock, R. C. (2010). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 87, 232. [Link]

  • International Research Journal of Multidisciplinary Technovation. (2025). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. [Link]

  • Ferreira, M. M. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

  • Li, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Google Patents. (2018).
  • Latosinska, J. N. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2605. [Link]

  • Frontiers. (2024). Keto-enol tautomerism in the development of new drugs. [Link]

  • Elguero, J., et al. (2009). Theoretical estimation of the annular tautomerism of indazoles. Arkivoc, 2010(1), 1-22. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 8(19), 329-335. [Link]

  • Dhaked, D. K., & Nicklaus, M. C. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. [Link]

  • Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3- carboxylate. IUCrData, 8(11), x231103. [Link]

  • Yoosefian, M., & Naserian, S. (2013). Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. Iranian Physical Chemistry Conference. [Link]

  • Wu, C., et al. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Organic Letters, 12(10), 2171–2173. [Link]

  • Li, P., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 13(13), 3340–3343. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]

  • Beilstein Journals. (2024). Supporting Information for: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • DiVA. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

  • BIOVIA. (2023). Exploring Tautomers in Pharmaceutical Molecules. [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235. [Link]

  • Morales, P., et al. (2021). 1,2,3-Triazole derivatives as highly selective cannabinoid receptor type 2 (CB2) agonists. European Journal of Medicinal Chemistry, 210, 112959. [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9413. [Link]

  • SIELC. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. [Link]

  • Ferreira, M. M. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • ResearchGate. (2025). The proposed mechanism for the synthesis of 2H‐indazole derivatives. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Alam, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 62(3), 179-184. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. [Link]

  • SMT. (n.d.). HPLC SEPARATION GUIDE. [Link]

  • Scribd. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. [Link]

  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). US20110172428A1.
  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1889-1915. [Link]

  • Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 33(1), 1-14. [Link]

Sources

Protocols & Analytical Methods

Method

protocols for using Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate as a synthetic intermediate

Application Note: Synthetic Utility of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate Introduction & Compound Profile Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate (CAS: N/A for specific isomer, generic core 1092351...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate

Introduction & Compound Profile

Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate (CAS: N/A for specific isomer, generic core 1092351-86-4 ) is a high-value "lynchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the 2-methyl-2H-indazole core, a privileged scaffold found in various kinase inhibitors and GPCR ligands. Unlike 1H-indazoles, the 2-methyl isomer is tautomerically fixed, offering distinct electronic properties and solubility profiles.

This molecule possesses two orthogonal handles for diversification:

  • C-3 Iodine: A reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck).

  • C-5 Methyl Ester: A masked carboxylic acid suitable for hydrolysis and subsequent amide coupling (library generation).

Key Physical Properties:

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in DMSO, DMF, DCM, and warm MeOH; sparingly soluble in water.

  • Stability: Stable under ambient conditions; light-sensitive (due to C-I bond). Store at 2–8°C protected from light.

Strategic Synthetic Workflow

The orthogonality of the iodine and ester functionalities allows for a flexible "Mix-and-Match" strategy. The recommended workflow is C-3 Functionalization first , followed by C-5 Hydrolysis . This prevents potential catalyst poisoning by the free carboxylic acid and avoids the need for protecting group manipulations.

Figure 1: Divergent Synthesis Workflow

G Figure 1: Modular synthetic workflow starting from the 3-iodo-indazole core. Start Starting Material (3-Iodo-2-Me-Indazole-5-COOMe) Suzuki Product A (3-Aryl-2-Me-Indazole-5-COOMe) Start->Suzuki Protocol 1: Suzuki-Miyaura (Ar-B(OH)2, Pd) Sonogashira Product C (3-Alkynyl-Indazole) Start->Sonogashira Protocol 3: Sonogashira (R-C≡CH, Pd/Cu) Hydrolysis Intermediate B (3-Aryl-2-Me-Indazole-5-COOH) Suzuki->Hydrolysis Protocol 2: LiOH Saponification Amide Final Library (3-Aryl-2-Me-Indazole-5-CONHR) Hydrolysis->Amide Protocol 2 (Pt. B): Amide Coupling

Detailed Experimental Protocols

Protocol 1: C-3 Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl or heteroaryl groups at the C-3 position. Mechanism: The oxidative addition of Pd(0) into the C-3 iodine bond is facile. The 2-methyl group generally prevents N-coordination poisoning often seen in 1H-indazoles.

Reagents:

  • Substrate: Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate (1.0 equiv)

  • Boronic Acid/Ester: Ar-B(OH)₂ or Ar-BPin (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (or DME/Water 4:1)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the Substrate (1.0 eq), Boronic acid (1.2 eq), and Base (3.0 eq).

  • Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M). If using aqueous base, add the 2M Na₂CO₃ solution now.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Critical: Oxygen removal is essential to preserve catalyst activity.

  • Catalyst Addition: Add the Palladium catalyst (5 mol%) quickly under inert atmosphere. Seal the vessel.

  • Reaction:

    • Microwave (Recommended): Heat at 110–120°C for 30–60 minutes.

    • Thermal: Heat at 90°C (oil bath) for 4–12 hours. Monitor by LC-MS for disappearance of the iodide (M+H signal).

  • Workup: Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: For sterically hindered boronic acids, switch to Pd₂(dba)₃ / XPhos and use K₃PO₄ as the base in Toluene/Water at 100°C.

Protocol 2: C-5 Ester Hydrolysis & Amide Coupling

Objective: Conversion of the ester to a carboxylic acid, followed by amide library generation.

Part A: Saponification

  • Dissolution: Dissolve the C-3 substituted ester (from Protocol 1) in THF/MeOH (3:1 ratio).

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv) dissolved in minimal water.

  • Reaction: Stir at Room Temperature for 2–4 hours. If conversion is slow (due to solubility), heat to 50°C.

  • Isolation: Acidify carefully with 1N HCl to pH ~3–4. The carboxylic acid product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

Part B: Amide Coupling (HATU Method)

  • Activation: Dissolve the Acid (1.0 equiv) in dry DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5–10 minutes to form the activated ester.

  • Coupling: Add the Amine (R-NH₂, 1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO₃, and brine.

Protocol 3: C-3 Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne linkers, useful for rigidifying the scaffold or "Click" chemistry handles.

Reagents:

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (2 mol%)

  • Et₃N or DIPEA (3.0 equiv)

  • Solvent: DMF or THF (degassed)

Procedure:

  • Combine Substrate, Pd catalyst, and CuI in a dried flask under Argon.

  • Add degassed solvent and the base.

  • Add the alkyne dropwise.

  • Stir at RT or heat to 60°C depending on alkyne reactivity.

  • Note: 2-Methylindazoles are electron-rich; oxidative addition is generally efficient, but copper acetylides can be sensitive to air. Maintain strict inert atmosphere.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Stalled Suzuki Coupling Catalyst poisoning or oxidative addition failure.Switch to Pd-118 (dtbpf) or SPhos Pd G3 . Increase temp to 130°C (MW).
Protodeiodination (Iodine replaced by H)Hydride source in reaction (often from solvent or excess base/alcohol).Use strictly anhydrous dioxane. Avoid MeOH. Lower the reaction temperature.
N-Demethylation Harsh Lewis acidic conditions (rare).The N2-methyl is robust. Ensure no strong Lewis acids (e.g., BBr3) are present during workup.
Hydrolysis fails Steric bulk or solubility.Use TMSOK (Potassium trimethylsilanolate) in THF for anhydrous ester cleavage.

Mechanistic Rationale

The 2-methyl-2H-indazole system is aromatic (10


-electrons) but maintains a quinoid-like character that enhances the electrophilicity at C-3 compared to the C-5 position. The iodine at C-3 is activated for oxidative addition, while the ester at C-5 is electronically deactivated by the nitrogen ring system, ensuring high chemoselectivity.

Figure 2: Reactivity Profile

Reactivity Figure 2: Functional group reactivity map. Core Methyl 3-iodo-2-methyl- 2H-indazole-5-carboxylate C3 C-3 Position (Iodine) High Reactivity to Pd(0) Site of Cross-Coupling Core->C3 C5 C-5 Position (Ester) Electrophilic Carbonyl Site of Nucleophilic Acyl Substitution Core->C5 N2 N-2 Methyl Fixed Tautomer Prevents N-Metal Coordination Core->N2

References

  • Suzuki Coupling of 3-Iodoindazoles

    • Title: "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boron
    • Source: PMC / NIH
    • URL:[Link]

  • Indazole Scaffold in Medicinal Chemistry

    • Title: "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[2]

    • Source: RSC Advances / NIH
    • URL:[Link]

  • General Protocol for Indazole Carboxylic Acids

    • Title: "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
    • Source: Molecules / NIH
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: "Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles (Analogous Chemistry)."
    • Source: Arkivoc[3]

    • URL:[Link]

Sources

Application

experimental procedure for palladium-catalyzed cross-coupling with 3-iodoindazoles

Topic: Experimental Procedure for Palladium-Catalyzed Cross-Coupling with 3-Iodoindazoles Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Procedure for Palladium-Catalyzed Cross-Coupling with 3-Iodoindazoles Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Scope

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib, Linifanib). The C3-position is a critical vector for diversification. While 3-haloindazoles are standard intermediates, 3-iodoindazole is the superior electrophile due to the weaker C–I bond (


) compared to C–Br (

), facilitating faster oxidative addition under milder conditions.

This guide provides validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at the C3 position. It specifically addresses the challenge of the acidic N1-proton (


) and provides decision trees for "Protected vs. Unprotected" strategies.

Mechanistic Foundation & Strategic Planning

The Reactivity Paradox

The pyrazole ring of indazole is electron-rich, but the fused benzene ring modulates this, making the C3 position susceptible to oxidative addition. However, the free N1-H presents two challenges:

  • Catalyst Poisoning: The formation of indazolyl-palladates can arrest the catalytic cycle.

  • Competitive N-Arylation: Under basic conditions, the nitrogen becomes a nucleophile.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "fork in the road" between productive coupling and reductive deiodination (a common failure mode).

Pd_Cycle_Indazole Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd 3-Iodoindazole Base Base Activation (Ligand Exchange) OxAdd->Base DeIodo Side Reaction: Hydrodehalogenation OxAdd->DeIodo H-Source (Solvent/Base) TransMet Transmetallation (Rate Limiting) Base->TransMet R-B(OH)2 / R-Sn / R-Zn RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle for 3-iodoindazole coupling. Note the risk of hydrodehalogenation (deiodination) if transmetallation is slow.

Pre-Requisite: Synthesis of 3-Iodoindazole

Before coupling, high-purity starting material is essential. Commercial sources often contain traces of indazole (non-iodinated), which complicates HPLC purification later.

Protocol: Iodination of Indazole (Scale: 10 mmol)

  • Reagents: Indazole (1.18 g, 10 mmol), Iodine (

    
    , 2.54 g, 10 mmol), KOH (2.24 g, 40 mmol).
    
  • Solvent: DMF (20 mL).

  • Procedure:

    • Dissolve indazole in DMF.[1]

    • Add KOH pellets (exothermic; allow to cool).

    • Add

      
       portion-wise over 10 minutes.
      
    • Stir at RT for 1 hour. (Monitor by TLC: 30% EtOAc/Hexane).

    • Quench: Pour into 10% aqueous

      
       (to reduce excess iodine).
      
    • Isolation: Filter the precipitate. Recrystallize from ethanol if necessary.

  • Yield Target: >90%.

  • Checkpoint:

    
     NMR should show loss of the C3-proton (typically a doublet/singlet around 8.0 ppm).
    

Protocol A: Suzuki-Miyaura Coupling

Strategy: The "Unprotected" route is preferred to save steps, but requires specific conditions to prevent catalyst poisoning.

Option 1: The "Free NH" Protocol (Advanced)

Best for: Rapid analog generation without protection/deprotection steps.

  • Substrate: 3-iodo-1H-indazole (1.0 eq)

  • Partner: Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq) - Note: Cesium is crucial for solubility in mixed organic/aqueous systems.
    
  • Solvent: 1,4-Dioxane / Ethanol / Water (3:1:1 v/v)

  • Conditions: Microwave irradiation at 140°C for 30 mins (or sealed tube reflux 12 hrs).

Why this works: The high temperature and water cosolvent facilitate the solubility of the boronic acid and the inorganic base, while the ethanol helps solubilize the polar indazole. The rapid heating (MW) outcompetes the decomposition pathways.

Option 2: The "Protected" Protocol (Robust)

Best for: Scale-up (>5g) or substrates with sensitive functional groups.

  • Protection: React 3-iodoindazole with DHP (creates THP group) or SEM-Cl. Avoid Boc if using strong basic conditions later, as it may migrate or cleave.

  • Coupling:

    • Catalyst:

      
       (3 mol%)
      
    • Base:

      
       (2M aq, 3.0 eq)
      
    • Solvent: DME or Toluene/EtOH.

    • Temp: 90°C.

Protocol B: Sonogashira Coupling

Strategy: Avoid Copper if possible. 3-iodoindazoles are highly reactive; Copper (I) can lead to Glaser homocoupling of the alkyne, complicating purification.

Protocol: Copper-Free Sonogashira

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: XPhos (10 mol%) - Optional but boosts turnover.

  • Base: Pyrrolidine or Piperidine (acts as solvent and base).

  • Conditions: 60°C, 4 hours.

  • Workup: Evaporate amine, redissolve in EtOAc, wash with water.

Visual Workflow for Decision Making:

Workflow_Decision Start Start: 3-Iodoindazole Check Is the N-H problematic? Start->Check RouteA Route A: Unprotected (Microwave/High T) Check->RouteA No (Stable substrate) RouteB Route B: Protected (THP/SEM/Boc) Check->RouteB Yes (Scale-up/Sensitive) Suzuki Suzuki Coupling (Pd(PPh3)4 / Cs2CO3) RouteA->Suzuki Sono Sonogashira (Cu-free preferred) RouteA->Sono RouteB->Suzuki RouteB->Sono Deprotect Deprotection (Acid/TBAF) Suzuki->Deprotect Route B Final Final Product Suzuki->Final Route A Sono->Deprotect Route B Sono->Final Route A Deprotect->Final

Figure 2: Decision matrix for selecting protection strategies based on scale and substrate stability.

Protocol C: Buchwald-Hartwig Amination

Challenge: Direct amination at C3 is difficult due to competitive coordination of the amine to Pd and potential N1-arylation.

Protocol:

  • Protection: Mandatory. Use N1-SEM or N1-THP protection. Free NH will result in N-arylation of the indazole rather than C3-amination.

  • Catalyst System:

    • Pre-catalyst:

      
       (2 mol%)
      
    • Ligand: Xantphos (for amides/primary amines) or BrettPhos (for secondary amines).

    • Base:

      
       (weak) or 
      
      
      
      (strong).
  • Solvent: Toluene or Dioxane (anhydrous).

  • Temp: 100°C.

Data Summary: Ligand Selection Guide

Reaction TypePreferred LigandCatalyst SourceBaseNotes
Suzuki (Aryl)

or dppf


Robust, general purpose.
Suzuki (Heteroaryl) XPhos / SPhos


For sterically hindered boronic acids.
Sonogashira


PiperidineCu-free prevents homocoupling.
Buchwald (Amine) BrettPhos


Excellent for secondary amines.
Buchwald (Amide) Xantphos


High bite angle favors reductive elimination.

Troubleshooting & Optimization (Self-Validating Systems)

When a reaction fails, use this checklist to diagnose the failure mode based on the crude NMR/LCMS:

  • Observation: Starting Material (3-iodoindazole) remains.

    • Cause: Oxidative addition failed.

    • Fix: Switch to electron-rich, bulky ligands (e.g.,

      
      , SPhos) to accelerate oxidative addition. Ensure oxygen was removed (freeze-pump-thaw).
      
  • Observation: De-iodinated Indazole (Indazole) is the major product.

    • Cause: "Hydrodehalogenation".[2][3] The Pd-Ar intermediate abstracted a hydride (from solvent or base) instead of transmetallating.

    • Fix: Use anhydrous solvents.[2] Switch base from amine/alkoxide to Carbonate (

      
      ). Increase concentration of the coupling partner (Boronic acid/Alkyne).
      
  • Observation: N-Arylation instead of C-Coupling (Buchwald).

    • Cause: N1-H was deprotonated and acted as the nucleophile.

    • Fix: You must protect the N1 position (SEM/THP). Alternatively, use a non-nucleophilic base if attempting direct coupling (rarely successful).

  • Observation: Black precipitate (Pd black).

    • Cause: Catalyst decomposition ("death").

    • Fix: Add more ligand (increase L:Pd ratio to 2:1 or 4:1). Lower temperature.

References

  • Synthesis of 3-iodoindazole

    • Collot, V., et al. "Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles." Tetrahedron, 1999, 55(23), 6917-6922.

  • Unprotected Suzuki Coupling

    • El Kazzouli, S., et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Letters in Organic Chemistry, 2013.

    • Note: While titled 3-bromo, the paper details the reactivity differences and applicability to iodo-analogs under microwave conditions.
  • Copper-Free Sonogashira

    • Liang, Y., et al. "Copper-free Sonogashira coupling of aryl iodides and alkynes catalyzed by a reusable Pd-nanoparticle system." Journal of Organic Chemistry, 2006.

  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • General Indazole Functionalization Review

    • Gaonkar, S.L., et al. "Synthesis and Medicinal Properties of Indazole Derivatives." European Journal of Medicinal Chemistry, 2019.

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Indazole C3 Position

Introduction: The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials.[1][2] Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials.[1][2] Its structural similarity to indole makes it a valuable bioisostere, yet its unique electronic properties offer distinct interaction profiles with biological targets.[2] Functionalization of the indazole ring is critical for modulating its physicochemical properties and biological activity. While the N1 and N2 positions are readily substituted due to their inherent nucleophilicity, the C3 position presents a greater synthetic challenge.[3][4][5] However, substitution at this position is often key to unlocking potent biological activity, as seen in kinase inhibitors and other therapeutic agents.[6]

This guide provides a comprehensive overview of modern and classical methods for the selective functionalization of the indazole C3 position. It moves beyond a simple recitation of procedures to explain the underlying principles and strategic considerations for each transformation, empowering researchers to select and optimize the ideal methodology for their specific target molecules.

Section 1: Foundational Strategies via C3-Halogenation

The introduction of a halogen atom at the C3 position is one of the most reliable and versatile strategies for functionalizing the indazole core. A 3-haloindazole serves as a linchpin, readily participating in a vast array of transition-metal-catalyzed cross-coupling reactions. This two-step approach (halogenation followed by coupling) is often the most robust pathway for constructing C-C and C-N bonds at the C3 position.

The Rationale: Why Halogenate First?

Direct C-H functionalization (discussed in Section 2) can be highly efficient but is often sensitive to the electronic nature of the substrate and can present regioselectivity challenges. Halogenation provides a definitive "handle" at the C3 position. The resulting carbon-halogen bond can then be activated by a suitable transition metal catalyst (typically palladium) to undergo cross-coupling with a wide variety of nucleophilic partners.

G cluster_0 Two-Step C3 Functionalization Indazole Indazole Scaffold Haloindazole 3-Haloindazole (I, Br) Product C3-Functionalized Indazole

Protocol: C3-Iodination of 1H-Indazole

Iodination is frequently the preferred halogenation method as the C-I bond is more reactive in subsequent oxidative addition steps of catalytic cycles. The following protocol is a robust method for producing 3-iodoindazoles.[7]

Materials:

  • 1H-Indazole (1.0 equiv)

  • Iodine (I₂) (1.1 equiv)

  • Potassium Hydroxide (KOH) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask, add 1H-indazole and dissolve in DMF (approx. 0.5 M).

  • Add powdered KOH to the solution and stir at room temperature for 15 minutes.

  • Add solid iodine (I₂) portion-wise over 10 minutes. The reaction is exothermic.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into an ice-water slurry.

  • Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution dropwise until the dark color disappears.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-iodo-1H-indazole.

Protocol: C3-Bromination using N-Bromosuccinimide (NBS)

Bromination offers an alternative to iodination and is effective under milder conditions. NBS is a widely used and convenient bromine source.

Materials:

  • N-Protected or N-unprotected Indazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the indazole substrate in acetonitrile (approx. 0.2 M) in a round-bottom flask.

  • Add NBS in one portion at room temperature.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove succinimide.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization to yield the 3-bromoindazole product.

Section 2: Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization steps of halogenation.[8] These methods involve the direct coupling of an indazole C-H bond with a reaction partner, typically an aryl or vinyl halide/pseudohalide.

The Rationale: The Power of Direct Arylation

The key advantage is step-economy. By circumventing the synthesis of an organometallic reagent (from the haloindazole), waste is reduced and the overall synthesis is streamlined. The primary challenge lies in controlling regioselectivity, as other C-H bonds on the indazole ring could potentially react. For N-substituted indazoles, C3-selectivity is often achievable with carefully chosen catalyst systems.

G

Protocol: Pd-Catalyzed Direct C3-Arylation of N-Substituted Indazoles

This protocol describes a robust method for the direct arylation of N-alkyl or N-aryl indazoles with aryl iodides, which are generally more reactive than the corresponding bromides. The use of a phenanthroline ligand is often crucial for achieving high C3 selectivity.[9]

Materials:

  • N-Substituted Indazole (e.g., 1-methyl-1H-indazole) (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • 1,10-Phenanthroline (4-10 mol%)

  • Potassium Acetate (KOAc) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent such as Toluene, DMA, or Mesitylene[9]

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, 1,10-phenanthroline, and the base (KOAc or Cs₂CO₃).

  • Add the N-substituted indazole and the aryl iodide.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 110-140 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the 3-aryl-N-substituted indazole.

Parameter Condition/Reagent Causality & Insight
Catalyst Pd(OAc)₂ / PdCl₂Pre-catalysts that form the active Pd(0) species in situ.
Ligand 1,10-PhenanthrolineCrucial for C3 selectivity. It is believed to coordinate to the Pd center and facilitate the C-H activation step at the electron-deficient C3 position.[9]
Base KOAc, K₂CO₃, Cs₂CO₃Essential for the concerted metalation-deprotonation (CMD) mechanism of C-H activation. Also neutralizes the HX formed.
Solvent Toluene, DMA, MesityleneHigh-boiling point solvents are required for the thermally demanding C-H activation step. Solvent choice can influence selectivity.[10]
Aryl Partner Ar-I > Ar-Br >> Ar-ClReactivity follows the trend of C-X bond strength, making aryl iodides the most common coupling partners.

Table 1: Key Parameters for Direct C3-Arylation.

Section 3: Umpolung Strategy for C3-Alkylation

Conventional alkylations of indazoles occur at the nucleophilic nitrogen atoms. Direct C3-alkylation is rare because the C3 position lacks sufficient nucleophilicity.[4] A groundbreaking "umpolung" or polarity reversal strategy overcomes this limitation by transforming the indazole into an electrophile, enabling highly selective C3-functionalization.

The Rationale: Reversing the Polarity

By converting the indazole into an N-(benzoyloxy)indazole derivative, the indazole ring system becomes electrophilic. In the presence of a copper hydride (CuH) catalyst, this electrophilic indazole can react with nucleophilic partners like allenes to form C3-alkylated products with exceptional regioselectivity.[3][4][5][11] This method is particularly powerful for creating challenging C3-quaternary stereocenters in high enantioselectivity.[3][5]

G

Protocol: Enantioselective C3-Allylation via CuH-Catalysis

This protocol outlines the synthesis of C3-allylated indazoles bearing a quaternary stereocenter, a structure that is difficult to access via other methods.[3][5]

Materials:

  • N-(Benzoyloxy)indazole (1.0 equiv)

  • 1,1-Disubstituted Allene (e.g., 1-phenyl-1-methylallene) (1.5 equiv)

  • Copper(II) Acetate (Cu(OAc)₂) (5 mol%)

  • Chiral Diphosphine Ligand (e.g., (R)-DTBM-SEGPHOS) (5.5 mol%)

  • Diethoxymethylsilane (DEMS) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve Cu(OAc)₂ and the chiral ligand in anhydrous THF. Stir for 20-30 minutes at room temperature.

  • Add DEMS (the hydride source) to the catalyst solution and stir for another 15 minutes. A color change should be observed as the active CuH species is formed.

  • Reaction Assembly: In a separate flame-dried tube, dissolve the N-(benzoyloxy)indazole and the allene in anhydrous THF.

  • Cool the substrate solution to 0 °C.

  • Transfer the prepared catalyst solution to the substrate solution via cannula.

  • Allow the reaction to stir at 0 °C, monitoring by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched C3-allyl-1H-indazole.

Component Role Mechanistic Insight
N-(Benzoyloxy)indazoleElectrophile The N-O bond activates the indazole ring, making C3 susceptible to nucleophilic attack.
AllenePronucleophile Reacts with the CuH catalyst to form a nucleophilic copper-allyl intermediate.
Cu(OAc)₂ + LigandCatalyst System Forms the chiral CuH catalyst responsible for both the reaction and enantiocontrol.
DEMSHydride Source Reduces the Cu(II) pre-catalyst to the active Cu(I)H species.
Chiral LigandStereocontrol The chiral environment around the copper center dictates the facial selectivity of the attack on the allene and the subsequent addition to the indazole, leading to high enantioselectivity.[3][11]

Table 2: Components of the Enantioselective C3-Allylation Reaction.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Reddy, G. S. R., et al. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Yang, Z., Yu, J.-T., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ye, Y., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Ye, Y., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Ye, Y., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. National Institutes of Health. Available at: [Link]

  • Reddy, G. S. R., et al. (2016). C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. PubMed. Available at: [Link]

  • Saha, S., et al. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Available at: [Link]

  • Li, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Sun, K., et al. (2020). Electrochemically promoted C-3 amination of 2H-indazoles. Organic Chemistry Frontiers. Available at: [Link]

  • Chen, C.-Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]

  • Wilson, J. M., et al. (2012). Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sharma, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. The Journal of Organic Chemistry. Available at: [Link]

  • C-H Functionalization of Indazoles. (n.d.). ResearchGate. Available at: [Link]

  • Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2023). Cu-Catalyzed Regioselective C-H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. PubMed. Available at: [Link]

  • Ye, Y., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. Available at: [Link]

  • Wang, D.-H., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. Available at: [Link]

  • Lee, S. H., et al. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. Molecules. Available at: [Link]

  • Babu, B. H., et al. (2022). SYNTHESIS AND ANTIBACTERIAL EVALUATION OF 3-ARYL INDAZOLES. Semantic Scholar. Available at: [Link]

  • Dander, J. E., & Garg, N. K. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. Available at: [Link]

  • Al-dujaili, J. H., & Al-Azawi, M. F. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Catalysts. Available at: [Link]

  • Various Authors. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Multiple Authors. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. Quora. Available at: [Link]

  • Ye, Y., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. ChemRxiv. Available at: [Link]

  • Murugan, A., et al. (2018). Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. ChemRxiv. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis and Utilization of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate in OLED Materials

Introduction: The Strategic Importance of 2H-Indazoles in Advanced OLED Emitters The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2H-Indazoles in Advanced OLED Emitters

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast chemical space for novel emitter and host materials. Among these, nitrogen-containing heterocycles have emerged as a cornerstone of modern OLED design, owing to their tunable electronic properties and high thermal stability. Indazole derivatives, in particular, have garnered significant attention due to their rigid structure and versatile functionalization, which allow for the precise engineering of photophysical characteristics.[1]

This document provides a comprehensive guide to the synthesis and application of a key building block, Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate . The 2H-indazole isomer, as opposed to its 1H counterpart, often exhibits a larger dipole moment and different frontier molecular orbital energies, which can be strategically employed to enhance charge injection and transport in OLED devices. The presence of an iodine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of a wide array of functional groups to construct sophisticated donor-acceptor or bipolar host materials. The methyl ester at the 5-position offers a site for further modification or can contribute to the overall electronic properties and solubility of the final material.

This guide is intended for researchers and scientists in the fields of materials science, organic chemistry, and drug development. It aims to provide not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying principles.

Physicochemical Properties of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate

A thorough understanding of the physical and chemical properties of the starting material is paramount for successful and safe experimentation. The key properties of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉IN₂O₂[2]
Molecular Weight 316.09 g/mol [2]
Appearance Off-white to pale yellow solidSupplier Data
Melting Point Not readily available; requires experimental determination.
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).General knowledge of similar compounds.
CAS Number 1363382-86-4[3]

Synthesis of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate: A Two-Step Approach

The synthesis of the target molecule can be approached via two primary routes: 1) regioselective methylation of Methyl 3-iodo-1H-indazole-5-carboxylate, or 2) iodination of the commercially available Methyl 2-methyl-2H-indazole-5-carboxylate. The latter approach is often preferred as it avoids the challenging separation of N1 and N2 isomers that can arise from the methylation of the 1H-indazole.[4][5]

Below is a detailed protocol for the synthesis starting from Methyl 2-methyl-2H-indazole-5-carboxylate.

Workflow for the Synthesis of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate

start Start: Methyl 2-methyl-2H-indazole-5-carboxylate iodination Iodination Reaction (I₂, HIO₃, H₂SO₄, AcOH) start->iodination workup Aqueous Work-up (Na₂S₂O₃ solution) iodination->workup extraction Extraction (e.g., Dichloromethane) workup->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization product Product: Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate characterization->product

Synthesis workflow for the target molecule.

Detailed Protocol for Iodination

Materials:

  • Methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq)[6][7]

  • Iodine (I₂) (0.5 eq)

  • Iodic acid (HIO₃) (0.4 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a solution of Methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq) in glacial acetic acid, add iodine (0.5 eq) and iodic acid (0.4 eq).

  • Acid Addition: Carefully add concentrated sulfuric acid dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a stirred saturated aqueous solution of sodium thiosulfate. Continue stirring until the color of iodine disappears.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices:

  • Iodinating Agent: The use of iodine in the presence of an oxidizing agent like iodic acid in a strong acid medium generates a potent electrophilic iodine species (I⁺), which is necessary for the iodination of the electron-rich indazole ring at the 3-position.

  • Solvent and Catalyst: Glacial acetic acid is a suitable solvent for the reactants, and sulfuric acid acts as a catalyst, protonating the indazole ring and further activating it towards electrophilic substitution.

  • Work-up: The sodium thiosulfate quench is essential to remove any unreacted iodine from the reaction mixture.

Application in OLED Material Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The 3-iodo-2-methyl-2H-indazole-5-carboxylate is an excellent precursor for creating a diverse library of OLED materials through palladium-catalyzed cross-coupling reactions. The two most common and powerful methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9][10][11]

General Workflow for Cross-Coupling Reactions

start Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate suzuki Suzuki-Miyaura Coupling (Arylboronic acid/ester, Pd catalyst, base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) start->buchwald product_suzuki C-C Coupled Product (e.g., Donor-Acceptor Emitter) suzuki->product_suzuki product_buchwald C-N Coupled Product (e.g., Bipolar Host) buchwald->product_buchwald purification Purification (Column Chromatography/ Recrystallization) product_suzuki->purification product_buchwald->purification characterization Characterization (NMR, MS, Elemental Analysis) purification->characterization device_fab OLED Device Fabrication characterization->device_fab

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with 3-Iodoindazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-iodoindazoles. This guide is designed for researchers, medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-iodoindazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of functionalizing the indazole scaffold at the C-3 position. The unique electronic nature of the indazole ring system, coupled with the reactivity of the C-I bond, presents specific challenges that require careful optimization and troubleshooting.

This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are 3-iodoindazoles considered challenging substrates in palladium-catalyzed cross-coupling?

The primary challenges arise from the indazole heterocycle itself. The presence of the N-H proton and the two nitrogen atoms (N1 and N2) can lead to several complications:

  • Catalyst Inhibition: The unprotected N-H group or the N2 lone pair can coordinate to the palladium center, acting as an inhibitory ligand and slowing down or halting the catalytic cycle.[1]

  • Competitive N-Arylation: In reactions like Buchwald-Hartwig amination or Suzuki-Miyaura coupling, the N-H bond can be deprotonated by the base, leading to competitive N-arylation at the N1 or N2 position, creating a mixture of undesired regioisomers.[2][3][4]

  • Substrate Stability: While the C-I bond is reactive towards oxidative addition, the overall stability of the indazole ring under various basic and thermal conditions must be considered.

Q2: Is N-protection of the indazole ring always necessary for C-3 coupling?

While N-protection is a common and often effective strategy to prevent catalyst inhibition and N-arylation side reactions, it is not always mandatory.[5][6] Several studies have demonstrated successful C-3 couplings on unprotected (NH)-indazoles, particularly for Suzuki-Miyaura reactions under specific conditions, such as microwave irradiation.[7][8]

Recommendation: For initial route scouting, especially for Suzuki-Miyaura vinylations or arylations, attempting the reaction on the unprotected 3-iodoindazole is a valid starting point.[7] However, for other coupling types like Sonogashira, Heck, or Buchwald-Hartwig, or if you encounter issues with low yield or side products, N-protection (e.g., with Boc, SEM, or a simple methyl group) is strongly recommended to simplify the reaction matrix and improve outcomes.[1][6][9]

Q3: How do I select the optimal palladium catalyst and ligand system?

The choice is highly dependent on the specific cross-coupling reaction. There is no one-size-fits-all answer, but general principles apply.

  • Oxidative Addition: The C(sp²)-I bond of 3-iodoindazole is generally reactive enough for oxidative addition to a Pd(0) center.

  • Ligand Role: The ligand's primary roles are to stabilize the palladium center, promote the desired elementary step (e.g., reductive elimination), and prevent catalyst decomposition (e.g., formation of palladium black).

A summary of common starting points is provided in the table below.

Coupling ReactionCommon Pd Precatalyst(s)Recommended Ligand(s)Key Considerations
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂PPh₃, dppf, SPhos, XPhosBulky, electron-rich phosphines often improve yields and prevent side reactions.[5][10]
Heck Pd(OAc)₂, PdCl₂(PPh₃)₂PPh₃, P(o-tol)₃, NHCsThe choice of base and solvent is critical to avoid dehalogenation.[9][11][12]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XPhosOften requires a Cu(I) co-catalyst (e.g., CuI). Copper-free conditions can prevent alkyne homocoupling.[6][13][14]
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PrecatalystsXantphos, RuPhos, BrettPhosSterically hindered biarylphosphine ligands are crucial for promoting C-N reductive elimination.[15][16][17]
Q4: What is the role of the base, and how does its choice impact the reaction?

The base plays multiple critical roles in the catalytic cycle, and its choice can dramatically affect the outcome.[18]

  • Suzuki-Miyaura: The base activates the organoboron species, forming a more nucleophilic "ate" complex required for transmetalation. (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Heck & Sonogashira: It acts as a scavenger for the HX acid generated during the reaction, regenerating the active Pd(0) catalyst. (e.g., Et₃N, DIPEA).[11][14]

  • Buchwald-Hartwig: The base deprotonates the amine (or the N-H of the indazole) to form the active nucleophile. Strong, non-nucleophilic bases are typically required (e.g., NaOtBu, LHMDS, K₃PO₄).[15][17]

Kinetic studies have shown that the base can also be involved in catalyst resting states.[19][20] Using a soluble organic base like DBU can sometimes inhibit the reaction by coordinating to the palladium center.[20][21] Therefore, screening different bases is a critical step in optimization.

Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Material

Even with a well-established protocol, reactions can fail. The following workflow can help diagnose the issue.

G start Low or No Conversion check_catalyst Is the Catalyst Active? - Pd precatalyst source/age - Ligand integrity (oxidation?) - In situ reduction of Pd(II) failing? start->check_catalyst check_reagents Are Reagents & Solvents Pure? - Anhydrous/deoxygenated solvent? - Boronic acid decomposition? - Base quality/hygroscopic? check_catalyst->check_reagents Catalyst OK solve_catalyst Solution: - Use fresh precatalyst/ligand. - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄). - Use a pre-formed catalyst. check_catalyst->solve_catalyst Issue Found check_conditions Are Reaction Conditions Optimal? - Insufficient temperature? - Inefficient stirring? - Air leak in inert setup? check_reagents->check_conditions Reagents OK solve_reagents Solution: - Use freshly distilled/anhydrous solvent. - Use fresh boronic acid or a pinacol ester. - Use fresh, dry base. check_reagents->solve_reagents Issue Found solve_conditions Solution: - Increase temperature. - Ensure vigorous stirring. - Check seals and re-purge with inert gas. check_conditions->solve_conditions Issue Found G pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)(I)L₂ pd0->oxidative_addition Oxidative Addition (+ Ar-I) center side_inhibition {Inhibited Complex [Pd-Indazole]} pd0->side_inhibition Inhibition by N-H Substrate transmetalation Ar-Pd(II)(R)L₂ oxidative_addition->transmetalation Transmetalation (+ R-B(OR)₂) or Amine Coordination (+ R₂NH) side_dehalogenation {Ar-H} oxidative_addition->side_dehalogenation Dehalogenation (Side Reaction) transmetalation->pd0 Reductive Elimination product Ar-R

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Vinylation of Unprotected 3-Iodoindazole

This protocol is adapted from methodologies that have shown success without the need for N-protection. [7][8] Materials:

  • 3-Iodo-1H-indazole (1.0 equiv)

  • Pinacol vinyl boronate (2.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Microwave vial with stir bar

Procedure:

  • To a 10 mL microwave vial, add 3-iodo-1H-indazole (e.g., 244 mg, 1.0 mmol), potassium carbonate (414 mg, 3.0 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Using syringes, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL).

  • Add pinacol vinyl boronate (0.34 mL, 2.0 mmol) via syringe.

  • Place the vial in the microwave reactor and irradiate at 120°C for 40 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 3-vinyl-1H-indazole.

References
  • Origin of Ligand and Acid Effects on the Pd-Catalyzed Regiodivergent Coupling Reaction of Indazoles and Isoprene: A DFT Study. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands as Catalysts for the Sonogashira Coupling and the Hydroamination of Alkynes. Organometallics. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. Available at: [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. Available at: [Link]

  • Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... ResearchGate. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PMC. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie. Available at: [Link]

  • Palladium-catalyzed direct C7-arylation of substituted indazoles. PubMed. Available at: [Link]

  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. CNR-IRIS. Available at: [Link]

  • Optimization of conditions for the Heck reaction. ResearchGate. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Semantic Scholar. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]

  • C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. Available at: [Link]

  • Advances on N-Arylation of Indoles by Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich. Available at: [Link]

  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Available at: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available at: [Link]

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. Available at: [Link]

  • Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. Organic Letters. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]

Sources

Optimization

purification challenges of iodinated heterocyclic compounds

Technical Support Center: Purification of Iodinated Heterocyclic Compounds Subject: Troubleshooting Stability, Solubility, and Separation Challenges Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Iodinated Heterocyclic Compounds Subject: Troubleshooting Stability, Solubility, and Separation Challenges Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Diva" of Halogens

Iodinated heterocycles (e.g., iodopyridines, iodoindoles, iodopyrazoles) are high-value intermediates in medicinal chemistry, particularly for Suzuki-Miyaura or Sonogashira couplings. However, they present a unique "triad of trouble" for purification:

  • Chemical Instability: The C–I bond is the weakest among standard organic halides (~65 kcal/mol), making it susceptible to homolytic cleavage by light and heat.

  • Acid Sensitivity: The Lewis-basic nitrogen in heterocycles interacts strongly with acidic silanols on silica gel, leading to streaking or acid-catalyzed deiodination.

  • Solubility ("Brick Dust"): Poly-iodinated systems often exhibit high crystallinity and poor solubility in standard chromatography solvents.

This guide provides self-validating protocols to navigate these challenges.

Module 1: Chromatographic Challenges (Streaking & Decomposition)

User Question: "Every time I load my crude iodopyridine onto a silica column, the product streaks, and I recover a purple/brown solid instead of my white product. What is happening?"

Diagnosis: You are experiencing acid-mediated decomposition and silanol retention .

  • The Purple Color: This is free iodine (

    
    ), liberated by the homolytic cleavage or acid-catalyzed protodeiodination of your product.
    
  • The Streaking: The basic nitrogen on your heterocycle is hydrogen-bonding with the acidic protons of the silica gel (

    
    ), causing peak tailing.
    
Protocol: The "Neutralized Silica" Technique

Standard silica is acidic (pH ~4-5). You must mask these sites.

  • Pre-treatment: Prepare your mobile phase with 1–3% Triethylamine (TEA) .

  • Column Flushing: Flush the packed silica column with 3 column volumes (CV) of the TEA-doped solvent before loading your sample.

  • Execution: Run the column with 1% TEA maintained in the eluent.

    • Note: TEA has a high boiling point. For volatile products, substitute with 1% Ammonium Hydroxide (

      
      )  in DCM/MeOH gradients.
      

Decision Matrix: Silica vs. Alumina Use the following logic flow to select your stationary phase.

ChromatographyLogic Start Crude Iodinated Heterocycle CheckBasic Is the Heterocycle Basic? (e.g., Pyridine, Imidazole) Start->CheckBasic CheckLabile Is the C-I bond highly labile? (e.g., 2-iodoindole, electron-rich) CheckBasic->CheckLabile Yes Silica Standard Silica Gel (Hex/EtOAc) CheckBasic->Silica No (e.g., Thiophene) TEASilica TEA-Neutralized Silica (1-3% Et3N) CheckLabile->TEASilica Moderately Stable Alumina Neutral/Basic Alumina (Brockmann Grade II/III) CheckLabile->Alumina Highly Unstable (Turns purple instantly)

Figure 1: Stationary phase selection logic. Alumina is the "nuclear option" when neutralized silica fails.

Module 2: The "Pink Pot" Syndrome (Iodine Scavenging)

User Question: "My product comes off the column colorless, but turns pink/purple while sitting on the rotavap or in storage. How do I stop this?"

Diagnosis: This is autocatalytic deiodination . A trace amount of


 forms (due to light/heat), which acts as a Lewis acid to catalyze further decomposition.
Protocol: The Thiosulfate Wash (Reductive Workup)

Never skip the reductive wash for iodinated compounds.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (EtOAc or DCM).

  • The Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Visual Cue: Shake until the organic layer transitions from purple/brown to clear/pale yellow.

    • Mechanism:[1][2][3]

      
       (Converts volatile, reactive iodine into water-soluble iodide).
      
  • Stabilization: Store the purified solid in amber vials wrapped in foil, ideally under Argon at -20°C.

Comparison of Stabilizers

AdditiveRoleBest Use Case
Sodium Thiosulfate ReductantWorkup wash to remove bulk

.
Copper Foil/Turnings Radical ScavengerStorage of liquid iodides (e.g., MeI), less common for solids.
Silver Wool Halogen TrapAvoid for aryl iodides (can promote ionization); use for alkyl halides only.
Triethylamine Acid ScavengerAdd to chromatography solvent to prevent silica-induced acidolysis.

Module 3: Solubility Challenges ("Brick Dust")

User Question: "My poly-iodinated compound is insoluble in Hexane/EtOAc and barely soluble in DCM. It precipitates on the column head. How do I purify it?"

Diagnosis: Iodine is heavy and lipophilic. Multiple iodine atoms increase crystallinity and lipophilicity (LogP), creating "brick dust"—insoluble in non-polar solvents (due to crystal packing) and insoluble in polar solvents (due to hydrophobicity).

Protocol: Solid Loading & Solubility Switching

1. The Solid Load Technique (Mandatory for "Brick Dust") Do not attempt liquid injection.

  • Dissolve the crude in a minimal amount of strong solvent (THF or DMSO).

  • Add silica gel (ratio 1:2 crude:silica).

  • Evaporate to dryness on a rotavap until you have a free-flowing powder.

  • Load this powder on top of the packed column.[4]

2. High-Solubility Solvent Systems Move away from Hexane/EtOAc. Use these systems for lipophilic heterocycles:

  • DCM / Methanol (95:5 to 90:10): Good for polar heterocycles, but watch for silica dissolution.

  • Toluene / Acetonitrile: Excellent for "brick dust" compounds. Toluene disrupts

    
     stacking of aromatic rings; Acetonitrile provides polarity without the protic acidity of alcohols.
    

Module 4: Metal Scavenging (Post-Synthesis)

User Question: "I made my iodide via a Sandmeyer reaction using copper, or a Buchwald Finkelstein using palladium. The product is dark. Is it iodine or metal?"

Diagnosis: Iodinated heterocycles are excellent ligands. The "soft" iodine and "hard" nitrogen can chelate residual Pd or Cu, which catalyzes decomposition.

Protocol: Chelation vs. Adsorption
  • Thiol-Silica Scavengers:

    • Use SiliaMetS® Thiol or Thiourea-functionalized silica .

    • Why: Sulfur binds soft metals (Pd, Cu) much stronger than the iodine/nitrogen does.

    • Procedure: Add 5-10 eq (w/w) of scavenger resin to your organic solution. Stir 4 hours. Filter.

  • Activated Carbon:

    • Effective for removing bulk metal complexes but leads to yield loss (adsorbs the flat aromatic product). Use only if resins fail.

Workflow: The Integrated Purification Path

PurificationWorkflow Rxn Crude Reaction Mixture Quench Quench: Na2S2O3 Wash (Removes I2) Rxn->Quench 1. Color check Scavenge Metal Scavenging (Thiol Resin) Quench->Scavenge 2. Remove Pd/Cu Load Solid Load on Silica (Pre-treated with 1% TEA) Scavenge->Load 3. Prepare Column Elute Elute: Toluene/ACN or Hex/EtOAc+TEA Load->Elute 4. Purify

Figure 2: Step-by-step workflow for maximizing yield and purity.

References

  • Frontier, A. (2026).[5] Workup for Removing Bromine or Iodine. University of Rochester Not Voodoo.[5] [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Role as Silanol Suppressor. [Link]

  • ResearchGate. (2016). Removal of trace Sodium Iodide (NaI) from organic solutions. [Link]

  • University of Rochester. (2025). Tips for Flash Column Chromatography: Deactivating Silica Gel. [Link]

Sources

Troubleshooting

Technical Support Guide: Scale-Up Synthesis of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate

Welcome to the technical support center for the synthesis of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for challenges encountered during lab-scale and scale-up production.

Overview of the Synthetic Pathway

The synthesis of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate is typically a multi-step process. A common and logical route begins with a commercially available indazole precursor, followed by regioselective N-methylation and subsequent C3-iodination. Understanding the nuances of each step is critical for a successful and scalable synthesis.

A generalized workflow is presented below:

Synthetic_Workflow Start Methyl 1H-indazole-5-carboxylate Step1 N-Methylation Start->Step1 Methylating Agent (e.g., MeI, DMS, Me-TCA) Base/Acid Conditions Intermediate Methyl 2-methyl-2H-indazole-5-carboxylate (Desired N2 Isomer) Step1->Intermediate Regiocontrol is key Step2 C3-Iodination Intermediate->Step2 Iodinating Agent (e.g., NIS, I2/Base) Solvent Product Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate Step2->Product

Caption: Generalized synthetic workflow for Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and why is the N-methylation step so critical?

The most logical starting material is Methyl 1H-indazole-5-carboxylate . The core challenge of this synthesis lies in the first step: the N-alkylation of the indazole ring. Indazoles can be alkylated at either the N1 or N2 position, and achieving high regioselectivity is paramount.[1][2][3] For many kinase inhibitors and other bioactive molecules, the 2H-indazole (N2-substituted) isomer is the desired building block.[3][4] An unselective methylation leads to a mixture of N1 and N2 isomers, which are often difficult to separate, resulting in significant yield loss and complex purification procedures.[5]

Q2: How can I favor the formation of the desired N2-methyl isomer?

Achieving N2-selectivity depends heavily on the choice of methylating agent and reaction conditions.

  • Basic Conditions: Traditional methods using bases like NaH or K2CO3 with methyl iodide often yield mixtures of N1 and N2 products, with the N1 isomer sometimes being the thermodynamic favorite.[1][2]

  • Acidic/Neutral Conditions: N2-alkylation is often favored under kinetic control.[2] Using specific methylating agents under neutral or mildly acidic conditions can strongly favor the N2 isomer. Reagents like trimethyloxonium tetrafluoroborate (Meerwein's salt) or methyl 2,2,2-trichloroacetimidate (Me-TCA) have been shown to provide excellent N2-selectivity (75-97%) for various indazoles.[4][5] The choice of solvent is also crucial; dichloromethane is often preferred for these selective methods.[4]

Q3: What are the best methods for C3-iodination of the N-methylated indazole?

Once the Methyl 2-methyl-2H-indazole-5-carboxylate is secured, the C3 position is activated for electrophilic substitution. Common methods for C3-iodination include:

  • N-Iodosuccinimide (NIS): A widely used, mild, and efficient iodinating agent for heterocycles.

  • Iodine (I2) with a Base: Systems like I2/KOH in a polar aprotic solvent such as DMF or dioxane are effective for direct iodination.[6] This method is often robust and cost-effective for scale-up.

The choice depends on substrate tolerance, cost, and ease of workup. For many applications, NIS provides a cleaner reaction profile.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis and scale-up process.

Problem 1: Low regioselectivity in the N-methylation step (N1/N2 mixture).
  • Q: I'm using methyl iodide and potassium carbonate in DMF and getting a roughly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N2 product?

    • A: Causality & Solution: This is a classic regioselectivity issue. The combination of a strong base and a polar aprotic solvent often leads to poor selectivity.[2][5] The indazole anion is formed, which can be alkylated at either nitrogen. To solve this, you must shift from thermodynamic to kinetic control.

      • Change Methylating Agent: Switch from MeI/K2CO3 to an agent that favors kinetic N2-methylation. Methyl 2,2,2-trichloroacetimidate (Me-TCA) in the presence of a catalytic amount of a strong acid (like TfOH) in a non-polar solvent like dichloromethane is a highly effective, modern alternative.[4] This method has been reported to give N2-isomer yields as high as 97%.[4]

      • Use Meerwein's Salt: Trimethyloxonium tetrafluoroborate is another powerful methylating agent that gives excellent N2 selectivity, often yielding the desired product exclusively.[5]

      • Solvent Effects: Avoid highly polar aprotic solvents like DMF or DMSO for this step if using traditional alkylating agents, as they can favor the formation of the N1 isomer.[1]

Problem 2: Incomplete reaction during C3-iodination.
  • Q: My iodination reaction with NIS in acetonitrile is stalling at ~60% conversion, even after prolonged reaction time. What should I do?

    • A: Causality & Solution: Incomplete iodination can stem from several factors, including insufficient electrophilicity of the iodinating agent, deactivation of the substrate, or reagent degradation.

      • Check Reagent Quality: Ensure your NIS is fresh and has been stored properly (protected from light and moisture). Decomposed NIS is less reactive.

      • Increase Reagent Equivalents: Stoichiometry is key. Increase the equivalents of NIS incrementally (e.g., from 1.1 eq to 1.3 eq) and monitor the reaction by LC-MS or TLC.

      • Solvent & Temperature Optimization: While acetonitrile is common, consider switching to a solvent that may better facilitate the reaction, such as dichloromethane or THF. Gentle heating (e.g., to 40-50 °C) can often drive the reaction to completion, but monitor carefully for byproduct formation.

      • Alternative Iodinating System: If NIS fails, the I2/KOH system in DMF is a robust alternative. The strong basic conditions can promote the reaction effectively.

Troubleshooting_Iodination Problem Problem: Incomplete C3-Iodination Check1 Is the NIS reagent fresh and properly stored? Problem->Check1 Check2 Are the reaction conditions optimal? Problem->Check2 Check3 Is the starting material pure? Problem->Check3 Sol1 Solution: Use fresh, high-purity NIS. Store in a desiccator. Check1->Sol1 No Sol2 Solutions: 1. Increase NIS equivalents (1.2-1.5 eq). 2. Gently heat the reaction (40-50°C). 3. Switch to a more robust system:   I2 / KOH in DMF. Check2->Sol2 No Sol3 Solution: Re-purify the N-methylated intermediate before iodination. Check3->Sol3 No

Caption: Troubleshooting flowchart for incomplete C3-iodination.

Problem 3: Difficult purification of the final product.
  • Q: After the iodination workup, I am struggling to remove the succinimide byproduct from NIS. Column chromatography is not efficient on a large scale. What are my options?

    • A: Causality & Solution: Succinimide is water-soluble, and this property can be exploited for a more efficient, scalable purification.

      • Aqueous Wash: After the reaction, perform a workup that includes washing the organic layer with a dilute aqueous base solution (e.g., 1M Na2CO3 or NaHCO3) followed by a wash with aqueous sodium thiosulfate (to quench any remaining iodine/NIS) and finally a brine wash.[1] This should remove the majority of the succinimide.

      • Recrystallization/Trituration: Avoid chromatography by developing a robust recrystallization protocol. Screen various solvent systems. A common choice for such compounds is a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and an anti-solvent (e.g., hexanes, heptane). Trituration with a solvent in which the product is poorly soluble but the impurity is soluble (like diethyl ether) can also be highly effective.

Scale-Up Synthesis Considerations

Moving from the bench to a pilot plant introduces new challenges related to safety, cost, and process robustness.

  • Q: What are the primary safety concerns when scaling up the C3-iodination step?

    • A: The primary concern with large-scale iodination reactions is the potential for iodine volatilization , especially if using elemental iodine (I2).[7][8] Inhaled iodine is toxic and has a strong affinity for the thyroid gland.[7][8]

      • Engineering Controls: All operations must be conducted in a well-ventilated fume hood or a closed reactor system.[9]

      • pH Control: Avoid acidic conditions during workup when free iodine is present, as low pH enhances its volatility.[9] Maintaining a neutral or basic pH is safer.[8]

      • Quenching: Always have a quenching agent, such as a sodium thiosulfate solution, readily available to neutralize any spills or excess iodine at the end of the reaction.[9]

  • Q: How does thermal management impact the N-methylation reaction at scale?

    • A: N-alkylation reactions can be exothermic, particularly when using highly reactive methylating agents like Meerwein's salt or when adding a base like NaH. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

      • Controlled Addition: Reagents must be added slowly and controllably, with careful monitoring of the internal reaction temperature.

      • Cooling Capacity: Ensure the reactor has adequate cooling capacity to maintain the target temperature range. A runaway reaction can lead to side product formation and pose a significant safety risk.

Detailed Protocol and Data Table

Protocol: C3-Iodination using N-Iodosuccinimide (NIS)

This protocol is a representative lab-scale procedure that can be adapted for scale-up.

  • Setup: To a clean, dry, jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge Methyl 2-methyl-2H-indazole-5-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (or dichloromethane, approx. 10 volumes relative to the starting material). Stir the mixture until all solids are dissolved.

  • Reagent Addition: In a separate container, dissolve N-Iodosuccinimide (1.2 eq) in acetonitrile. Add this solution to the reactor dropwise over 30-60 minutes, maintaining the internal temperature below 25 °C.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 4-12 hours. Monitor the reaction progress by LC-MS or TLC for the disappearance of the starting material.

  • Workup & Quench: Once the reaction is complete, add a 10% aqueous solution of sodium thiosulfate (Na2S2O3) and stir for 30 minutes to quench any excess NIS.

  • Extraction: If using acetonitrile, remove it under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate as a solid.

Table 1: Key Reaction Parameters & Expected Outcomes
ParameterStep 1: N-Methylation (N2-Selective)Step 2: C3-Iodination
Starting Material Methyl 1H-indazole-5-carboxylateMethyl 2-methyl-2H-indazole-5-carboxylate
Key Reagent Methyl 2,2,2-trichloroacetimidate (Me-TCA)N-Iodosuccinimide (NIS)
Equivalents 1.5 - 2.5 eq1.1 - 1.3 eq
Catalyst/Additive Triflic acid (TfOH, ~0.1 eq)N/A
Solvent Dichloromethane (DCM)Acetonitrile (ACN) or DCM
Temperature 25 - 35 °C[4]20 - 25 °C
Typical Time 16 - 18 hours[4]4 - 12 hours
Expected Yield 75 - 95%[4]>90%
Key Impurity N1-methyl isomerUnreacted starting material

References

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem. (URL: )
  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF - ResearchGate. (URL: [Link])

  • C3-INDAZOLE FUNCTIONALIZ
  • Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles - American Chemical Society. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

  • Divergent Synthesis of 1H-Indazoles and 1H-Pyrazoles from Hydrazones via Iodine-Mediated Intramolecular Aryl and sp3 C−H Amination | Request PDF - ResearchGate. (URL: [Link])

  • Molecular Iodine as an efficient catalyst for the synthesis of indazole. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC. (URL: [Link])

  • Iodinations: Standard Operating Procedures | The University of Vermont. (URL: [Link])

  • ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. (URL: [Link])

  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Iodine 125-I ( 125 I) safety information and specific handling precautions. (URL: [Link])

  • What are the risks and recommendations for iodination in medical procedures? - Dr.Oracle. (URL: [Link])

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit. (URL: [Link])

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC. (URL: [Link])

  • An easy, safe and simple method for the iodination of heterocyclic compounds in water. (URL: [Link])

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (URL: [Link])

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: [Link])

  • Mild and efficient iodination of aromatic and heterocyclic compounds with the NaClO2/NaI/HCl system | Semantic Scholar. (URL: [Link])

  • A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines - Organic Chemistry Portal. (URL: [Link])

  • Production rate of heterocyclic compounds iodinated N-(p-chlorophenyl)-3,5- dimethyl-1,1-dioxo-1,2-thiazine - ResearchGate. (URL: [Link])

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • Selective C–H Iodination of (Hetero)arenes - PMC - NIH. (URL: [Link])

  • Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates - PMC. (URL: [Link])

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchGate. (URL: [Link])

  • The synthesis technique of 3 methyl 1H indazoles - Google P
  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (URL: [Link])

Sources

Optimization

influence of reaction parameters on regioselectivity in indazole alkylation

Topic: Influence of Reaction Parameters on Regioselectivity in Indazole Alkylation Content Type: Technical Support Center Guide (Q&A + Protocols) Audience: Medicinal Chemists and Process Researchers Welcome to the Advanc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Influence of Reaction Parameters on Regioselectivity in Indazole Alkylation Content Type: Technical Support Center Guide (Q&A + Protocols) Audience: Medicinal Chemists and Process Researchers

Welcome to the Advanced Synthesis Support Module. This guide addresses the persistent challenge of controlling regioselectivity (N1 vs. N2) during the alkylation of 1H-indazoles. As an ambident nucleophile, the indazole anion's reactivity is heavily influenced by the interplay of solvent polarity, cation coordination, and steric factors.

Quick Diagnostic: Selectivity Decision Matrix
Desired RegioisomerPrimary StrategyKey ReagentsMechanism
N1-Alkyl (Thermodynamic) Tight Ion Pairing NaH / THF (or Toluene)Chelation control blocks N2; Sterics favor N1.
N2-Alkyl (Kinetic/Steric) Mitsunobu Reaction DIAD / PPh3 / AlcoholSteric bulk of PPh3-adduct directs to less hindered N2.
N2-Alkyl (Alternative) Acid Catalysis TfOH / Diazo compoundsProtonation activates N2; Kinetic control.
N2-Alkyl (Substrate) C7-Substitution Standard AlkylationC7-substituents sterically block N1 access.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: I am targeting the N1-alkyl product, but I consistently see 20-30% N2 impurity. How do I fix this?

Diagnosis: You are likely operating under conditions that favor "Solvent-Separated Ion Pairs" (SSIP) rather than "Contact Ion Pairs" (CIP). Root Cause: The use of polar aprotic solvents (DMF, DMSO) or large counter-cations (Cs⁺, K⁺) dissociates the metal-indazoly anion. This exposes the N2 nitrogen, which has higher electron density (HOMO coefficient) in the anionic state, leading to N2 attack. Solution:

  • Switch Solvent: Move to THF or Toluene . These non-polar solvents promote tight coordination between the cation (Na⁺) and the N2 nitrogen, effectively "masking" N2 and forcing the electrophile to attack N1.

  • Change Base: Use NaH or LiH . Smaller alkali metals coordinate more tightly to the N2 lone pair than Cs⁺ or K⁺.

  • Thermodynamic Equilibration: If the electrophile allows (e.g., benzyl halides), heating the reaction (reflux in Toluene) can facilitate the rearrangement of the kinetic N2 product to the thermodynamic N1 product via an intermolecular mechanism [1].

Q2: Why does the Mitsunobu reaction favor N2-alkylation for my substrate?

Insight: The Mitsunobu reaction operates via a different mechanism than standard S_N2 alkylation. Mechanism: The intermediate formed is a bulky phosphonium-hydrazine complex. The steric bulk of the triphenylphosphine oxide byproduct and the transition state makes the sterically crowded N1 position (adjacent to the benzene ring protons) less accessible. The N2 position, being further protruding and less sterically encumbered, becomes the kinetically favored site for attack [2]. Recommendation: If you need N2 selectivity, Mitsunobu is often superior to direct alkylation.

Q3: How do substituents on the indazole ring affect the N1:N2 ratio?

Technical Analysis:

  • C3 Substituents: Bulky groups at C3 (e.g., -tBu, -Ph) generally enhance N1 selectivity . The steric clash between the C3 group and the incoming electrophile at N2 is significant, whereas N1 is distal to C3 [3].

  • C7 Substituents: Substituents at C7 (e.g., -NO2, -CO2Me) strongly favor N2 alkylation .[1][2][3][4][5] The C7 group sterically shields the N1 nitrogen, making it kinetically inaccessible. For example, 7-nitroindazole can yield >95% N2-isomer under standard conditions [3].[1][2][3][4]

Q4: My yield is low (<50%) despite full consumption of the starting material. Where is the mass going?

Diagnosis: You are likely experiencing Quaternization (Over-alkylation). Explanation: The N2-alkylated product (2H-indazole) is quinonoid in character and more nucleophilic than the starting material or the N1-product. It readily reacts with excess electrophile to form the N1,N2-dialkyl indazolium salt, which is water-soluble and lost during aqueous workup [4]. Fix:

  • Control Stoichiometry: Use exactly 1.0–1.1 equivalents of the alkylating agent.

  • Order of Addition: Add the electrophile slowly to the pre-formed anion at low temperature (0 °C) to prevent local excesses.

Part 2: Visualizing the Selectivity Pathways

The following diagram illustrates the decision logic and mechanistic pathways for selecting reaction conditions.

IndazoleAlkylation Start Target Regioisomer N1_Target Target: N1-Alkyl (Thermodynamic) Start->N1_Target N2_Target Target: N2-Alkyl (Kinetic/Steric) Start->N2_Target Cond_N1 Condition Set A: Tight Ion Pair N1_Target->Cond_N1 Cond_N2 Condition Set B: Steric/Kinetic Control N2_Target->Cond_N2 Reagents_N1 Base: NaH Solvent: THF Temp: 0°C -> RT Cond_N1->Reagents_N1 Mech_N1 Mechanism: Na+ coordinates N2, blocking it. Reagents_N1->Mech_N1 Reagents_N2 Option 1: Mitsunobu (PPh3, DIAD, ROH) Option 2: C7-Substituted Indazole Cond_N2->Reagents_N2 Mech_N2 Mechanism: Steric bulk directs to accessible N2. Reagents_N2->Mech_N2

Caption: Decision tree for selecting reaction parameters based on the desired indazole regioisomer.

Part 3: Validated Experimental Protocols
Protocol A: High-Selectivity N1-Alkylation (NaH/THF)

Best for: Unsubstituted or C3-substituted indazoles.[1][2][3][4][5]

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Deprotonation:

    • Add NaH (60% dispersion in mineral oil, 1.2 equiv) to anhydrous THF (0.1 M concentration relative to substrate).

    • Cool to 0 °C .

    • Add the 1H-indazole substrate (1.0 equiv) portion-wise.

    • Critical Step: Stir at 0 °C for 30 minutes to ensure complete formation of the "Tight Ion Pair" (sodium indazolide).

  • Alkylation:

    • Add the alkyl halide (1.1 equiv) dropwise.

    • Allow the reaction to warm to Room Temperature (25 °C) and stir for 2–4 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

  • Expected Outcome: N1:N2 ratio typically >10:1.[2]

Protocol B: N2-Selective Alkylation (Mitsunobu Conditions)

Best for: Creating N2-isomers when C7 is unsubstituted.

  • Reagents: Dissolve 1H-indazole (1.0 equiv), the Alcohol (R-OH, 1.2 equiv), and Triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF or Toluene .

  • Addition:

    • Cool the mixture to 0 °C .

    • Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature and stir overnight.

  • Note: The bulky PPh₃-DIAD adduct makes the crowded N1 position sterically unfavorable, directing the alkyl group to N2.

  • Expected Outcome: N2:N1 ratio typically >2:1 to 5:1 depending on the alcohol's steric profile [2].

Part 4: Comparative Data Summary

The following table summarizes the effect of base and solvent on the N1:N2 ratio for a standard 1H-indazole alkylation with methyl iodide (MeI) [3, 5].

BaseSolventMechanism TypeN1 : N2 RatioNotes
NaH THF Tight Ion Pair> 95 : 5 Recommended for N1
NaHDMFLoose Ion Pair60 : 40Loss of coordination leads to mixture
Cs₂CO₃DMFLoose Ion Pair55 : 45Poor selectivity
K₂CO₃AcetoneLoose Ion Pair50 : 50Classic mixture
NaHMDS THF Steric/Coordination90 : 10 Good N1 selectivity
None Toluene Mitsunobu (DIAD/PPh3)20 : 80 Recommended for N2
References
  • Cheung, M. et al. "Development of a selective and scalable N1-indazole alkylation." Reaction Chemistry & Engineering, 2024.[6][7] Link

  • Genung, N. E. et al. "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization."[8] Organic Letters, 2014, 16(12), 3114–3117. Link

  • Lynch, D. et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.[2] Link

  • Mei, Y. et al. "The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate." Indian Journal of Heterocyclic Chemistry, 2017. Link

  • Bookser, B. C. et al. "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles."[2][4] Journal of Organic Chemistry, 2018. Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Assignment of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate: A Comparative Validation Guide

Executive Summary: The Regioisomer Challenge In the synthesis of indazole-based pharmacophores, specifically Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate , researchers face a critical regioselectivity bottleneck. Alk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of indazole-based pharmacophores, specifically Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate , researchers face a critical regioselectivity bottleneck. Alkylation of the indazole core frequently results in a mixture of 1H- (N1) and 2H- (N2) isomers.[1][2][3]

While the 1H-isomer is thermodynamically favored (benzenoid structure), the 2H-isomer (quinonoid structure) is often the desired pharmacophore for kinase inhibition but is kinetically elusive.

The Analytical Gap: Standard NMR techniques (1H, NOESY) are often inconclusive for this specific molecule because the C3-position is substituted with Iodine. This removes the crucial H3 proton that typically serves as the NOE (Nuclear Overhauser Effect) anchor point to distinguish N-methyl placement.

The Solution: This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the non-negotiable "Gold Standard" for validating this structure. We leverage the high electron density of the Iodine substituent (


) to facilitate rapid structure solution, providing absolute proof of the N2-methylation state.

Comparative Analysis: XRD vs. Alternative Methods

The following table objectively compares validation methods for distinguishing N1 vs. N2 isomers in 3-iodo-indazoles.

Table 1: Structural Validation Performance Matrix
FeatureMethod A: 1D/2D NMR (NOESY/HMBC) Method B: DFT Calculation (Boltzmann) Method C: SC-XRD (The Gold Standard)
Primary Mechanism Through-space magnetic interactions (NOE).Theoretical energy minimization.Direct electron density mapping.
Certainty Level Low to Medium . Lacks H3 proton for N-Me correlation.Hypothetical . Predicts stability, not actual product.Absolute . Defines bond lengths and atomic positions.
Sample State Solution (CDCl3/DMSO).Virtual.Solid State (Single Crystal).
Key Limitation Ambiguity due to "Silent" C3-Iodine.Cannot account for kinetic trapping in synthesis.Requires a high-quality crystal (

mm).
Turnaround Fast (< 1 hour).Medium (Hours to Days).Slow (Days for growth, Hours for data).
Recommendation Use for purity check only.Use for reaction design.Mandatory for structural assignment.

Technical Protocol: SC-XRD Validation Workflow

This protocol is designed specifically for Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate . The presence of the Iodine atom requires specific data collection strategies to manage absorption effects.

Phase 1: Crystal Growth (The Critical Step)

Objective: Obtain a single crystal with dimensions


 mm.
  • Solvent Selection: The ester moiety increases solubility in polar organics, while the iodine adds lipophilicity.

    • System A (Slow Evaporation): Dissolve 20 mg in minimal Dichloromethane (DCM) . Place in a vial, cover with parafilm, punch 3-4 pinholes, and leave in a vibration-free dark area.

    • System B (Vapor Diffusion): Dissolve in THF (inner vial). Place in a jar containing Pentane or Hexane (outer reservoir). Cap tightly.

  • Screening: Inspect under polarized light after 24-48 hours. Look for sharp edges and extinction behavior (blinking dark/light when rotated).

Phase 2: Data Collection Strategy

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source Selection:

    • Preferred: Mo-K

      
        (
      
      
      
      Å). Iodine absorbs Cu radiation heavily (
      
      
      mm
      
      
      ), leading to scaling errors. Mo reduces this absorption significantly.
    • Alternative: Cu-K

      
       is acceptable only if the crystal is very small (
      
      
      
      mm) and a numerical absorption correction is applied rigorously.
  • Temperature: Collect at 100 K (Cryostream). This reduces thermal vibration (B-factors), which is critical for resolving the precise geometry of the N2-Methyl bond.

  • Redundancy: Aim for high redundancy (>4x) to average out absorption errors caused by the Iodine atom.

Phase 3: Structure Solution & Refinement
  • Phasing (Heavy Atom Method): The Iodine atom dominates the scattering. Use SHELXT (Intrinsic Phasing) or Patterson methods. The Iodine position will appear immediately in the difference map.

  • Refinement (SHELXL):

    • Assign the Iodine, then the Indazole core.

    • Critical Check: Locate the Methyl carbon electron density.

      • If N1-isomer: Methyl is attached to the Nitrogen adjacent to the benzene ring.

      • If N2-isomer: Methyl is attached to the Nitrogen adjacent to the C3-Iodine.

  • Validation: Check the C-N bond lengths .

    • In 2H-indazoles (quinonoid), the N1-N2 bond is typically shorter (double bond character) compared to 1H-indazoles.

Visualizing the Logic

Diagram 1: The Validation Decision Matrix

This flowchart illustrates why researchers must move beyond NMR for this specific molecule.

ValidationLogic Start Crude Product: Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate NMR 1H NMR / NOESY Analysis Start->NMR Decision Is C3-H present? NMR->Decision PathA Yes (Non-Iodinated) Decision->PathA Standard Indazole PathB No (C3-Iodine Present) Decision->PathB Target Molecule ResultA NOE correlation between N-Me and H3 possible. NMR is sufficient. PathA->ResultA ResultB NOE Silent. N-Me location ambiguous. PathB->ResultB XRD SC-XRD Analysis (Mo-Source) ResultB->XRD REQUIRED Structure Definitive Structure: N2 vs N1 Confirmed XRD->Structure

Caption: Decision matrix highlighting the failure of NMR for C3-substituted indazoles and the necessity of XRD.

Diagram 2: Experimental Workflow for Structure Solution

The step-by-step physical process to move from powder to published structure.

XRDWorkflow Sample Pure Solid Sample Growth Vapor Diffusion (THF / Pentane) Sample->Growth Mount Mount on Goniometer (Cryo-loop @ 100K) Growth->Mount Collect Data Collection (Mo-Ku03b1 Radiation) Mount->Collect Phase Phasing (SHELXT) Locate Iodine Atom Collect->Phase Raw Frames Refine Refinement (SHELXL) Assign N-Me Position Phase->Refine Electron Density

Caption: Crystallographic workflow emphasizing the use of Molybdenum radiation and Heavy Atom phasing.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Lough, A. J. (2002). "Collection of X-ray Diffraction Data from Small Crystals." University of Toronto X-Ray Lab Guides. [Link]

  • Meanwell, N. A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 17, 1939–1950. (Provides context on the N1 vs N2 synthetic challenge). [Link]

Sources

Comparative

biological activity comparison between 1H- and 2H-indazole derivatives

Topic: Biological Activity Comparison Between 1H- and 2H-Indazole Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals [1] Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison Between 1H- and 2H-Indazole Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

[1]

Executive Summary

The indazole scaffold (benzo[c]pyrazole) is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors and anticancer agents. Its biological utility is defined by its tautomeric duality:

  • 1H-Indazole: The thermodynamically stable, benzenoid form. It predominantly functions as a hinge-binding motif in kinase inhibitors, mimicking the adenine ring of ATP.

  • 2H-Indazole: The less stable, quinonoid form. It requires N2-substitution to "lock" its geometry. This form is critical for specific shape-complementarity in binding pockets where the N1-vector is unfavorable or where specific electronic dipoles are required (e.g., Pazopanib, Niraparib).

This guide compares the structural basis, binding modes, and biological efficacy of these two distinct classes.

Structural & Thermodynamic Basis

To rationally design indazole-based drugs, one must understand the energetic landscape that dictates their behavior.

Tautomeric Equilibrium

In the gas phase and solution, unsubstituted indazole exists primarily as the 1H-tautomer .

  • 1H-Indazole (Benzenoid): Aromatic stability is maximized (10

    
    -electrons).
    
  • 2H-Indazole (Quinonoid): Less stable by approximately 2.3–4.5 kcal/mol due to the loss of full benzenoid character in the fused ring system.

Implication for Synthesis:

  • 1H-Derivatives: formed spontaneously under thermodynamic control.

  • 2H-Derivatives: require kinetic control or specific alkylation strategies (e.g., steric hindrance at N1, electronic direction) to lock the N2-substituted form. Once alkylated at N2, the tautomerism is frozen, creating a distinct pharmacophore.

Tautomerism H1 1H-Indazole (Benzenoid) Thermodynamically Stable H2 2H-Indazole (Quinonoid) ~2.3 kcal/mol Less Stable H1->H2 Tautomerization (Fast in solution) H1_Deriv 1H-Drugs (e.g., Axitinib) N1-H Donor / N2 Acceptor H1->H1_Deriv H2_Deriv 2H-Drugs (e.g., Pazopanib) N2-R Locked Modified Dipole H2->H2_Deriv

Figure 1: Tautomeric equilibrium and the derivation of distinct drug classes.

Biological Activity & Binding Modes[2][3]

The choice between a 1H- and 2H-scaffold is rarely arbitrary; it is dictated by the specific requirements of the target protein's binding pocket.

Case Study A: Kinase Inhibition (Oncology)

This is the primary arena for indazole derivatives. The binding mode differs fundamentally between the two isomers.

Feature1H-Indazole Derivatives 2H-Indazole Derivatives
Primary Interaction Hinge Binder: The N1-H acts as a H-bond donor, and N2 acts as an H-bond acceptor.Hydrophobic/Shape Fit: N2-alkylation prevents canonical hinge binding. The scaffold often projects substituents into the solvent or back-pocket.
Electronic Profile Lower dipole moment. Resembles Purine.Higher dipole moment. Quinonoid character alters

-stacking interactions.
Key Examples Axitinib (VEGFR), Entrectinib (ALK/ROS1).Pazopanib (VEGFR/PDGFR), Niraparib (PARP - technically non-kinase, but relevant).
Structural Logic Mimics ATP's adenine ring directly.The N2-substituent (often Methyl or Phenyl) orients the molecule to fit specific hydrophobic clefts.
Case Study B: Antimicrobial & Antiprotozoal Activity

While 1H-indazoles dominate oncology, 2H-indazoles have shown superior efficacy in anti-infective screens.

  • Mechanism: 2-phenyl-2H-indazole derivatives exhibit potent activity against protozoa (E. histolytica, G. intestinalis).

  • SAR Insight: The N2-aryl group in these derivatives is essential for penetrating the microbial cell wall or binding to non-kinase targets (e.g., specific reductases), a feature not replicable by the 1H-isomer due to steric clashes.

Comparative Data Analysis

The following data illustrates how the "lock" of the tautomer influences potency against specific targets.

Table 1: Potency Comparison of Representative Indazole Drugs

Drug NameScaffold TypeTargetIC50 / KdMechanism Note
Axitinib 1H-Indazole VEGFR1/2/30.1–0.2 nMHinge Binder: N1-H forms critical H-bond with the kinase backbone.
Entrectinib 1H-Indazole ALK / ROS1< 2 nMHinge Binder: 3-position substituent extends into the solvent front.[1]
Pazopanib 2H-Indazole VEGFR230 nMShape Fit: 2-Methyl group prevents N1-H donation; relies on hydrophobic fit and N1-acceptor role.
Niraparib 2H-Indazole PARP1/23.8 nMN2-Aryl Lock: The N2-phenyl ring is critical for positioning the carboxamide in the NAD+ binding pocket.

Critical Insight: 1H-indazoles often achieve higher intrinsic affinity (lower IC50) for ATP-binding sites due to the direct H-bond mimicry. 2H-indazoles are often employed to gain selectivity by exploiting unique hydrophobic pockets that exclude the canonical ATP-mimics.

Mechanistic Visualization: Binding Modes

The diagram below contrasts how these two isomers interact with a generic Kinase Hinge Region.

BindingModes cluster_Kinase Kinase Binding Pocket (Hinge Region) cluster_1H 1H-Indazole Mode (e.g., Axitinib) cluster_2H 2H-Indazole Mode (e.g., Pazopanib) Hinge_Backbone Hinge Backbone (Glu/Leu residues) Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper) Indazole1H 1H-Indazole Core Interaction1 H-Bond Donor (N1-H) Interaction2 H-Bond Acceptor (N2) Interaction1->Hinge_Backbone Strong H-Bond Interaction2->Hinge_Backbone H-Bond Indazole2H 2H-Indazole Core (N2-Methyl/Aryl) Indazole2H->Hydrophobic_Pocket Van der Waals (N2-Substituent) Interaction3 Steric Clash / Hydrophobic Fit Interaction4 H-Bond Acceptor (N1) Interaction4->Hinge_Backbone Weak/Water-mediated

Figure 2: Contrast of binding interactions. 1H-indazoles bind via direct H-bonds; 2H-indazoles exploit hydrophobic fits.

Experimental Protocols

To validate the activity of these derivatives, specific protocols must be used. The synthesis is the primary differentiator, while the biological assay remains constant.

Protocol A: Regioselective Synthesis (Differentiation)
  • Objective: To selectively synthesize the 2H-isomer (the "kinetic trap").

  • Method:

    • Starting Material: 2-Nitrobenzaldehyde + Primary Amine (R-NH2).

    • Reagent: Tri-n-butylphosphine (

      
      ) or 
      
      
      
      (reductive cyclization).
    • Conditions: Reflux in ethanol.

    • Mechanism: The reaction proceeds via imine formation followed by nitro reduction and immediate N-N bond formation. The R-group on the amine ends up at position 2, locking the 2H-tautomer .

    • Validation: 1H-NMR NOE (Nuclear Overhauser Effect) study. An NOE signal between the N2-substituent and the C3-proton confirms the 2H-structure.

Protocol B: Kinase Inhibition Assay (FRET)
  • Objective: Quantify IC50 for both isomers against a target (e.g., VEGFR2).

  • Steps:

    • Preparation: Dilute compounds (1H- and 2H-analogs) in DMSO (10-point dose-response).

    • Reaction Mix: Combine Recombinant Kinase (VEGFR2), Fluorescent Peptide Substrate, and ATP (at

      
      ) in assay buffer (50 mM HEPES, pH 7.5).
      
    • Incubation: Add compounds and incubate for 60 min at RT.

    • Detection: Add EDTA (to stop reaction) and Eu-labeled antibody (TR-FRET detection).

    • Analysis: Measure ratio of 665 nm / 615 nm emission. Plot % Inhibition vs. Log[Concentration].

References
  • Song, X., et al. (2024). "An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib." Preprints.org.

  • Gaikwad, D. D., et al. (2021). "Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review." Caribbean Journal of Science and Technology.

  • Zhang, L., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules.

  • PubChem. (2025).[2][3][4] "Pazopanib Compound Summary." National Library of Medicine.

  • PubChem. (2025).[2][3][4] "Axitinib Compound Summary." National Library of Medicine.

  • Pérez-Villanueva, J., et al. (2011). "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." Bioorganic & Medicinal Chemistry.

Sources

Validation

A-Practical-Guide-to-Confirming-Indazole-N-Methylation-Regioselectivity-Using-NOE-Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is paramount. The N-methylation of indazoles, a common scaffold in pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is paramount. The N-methylation of indazoles, a common scaffold in pharmacologically active molecules, presents a classic regioselectivity challenge: does the methyl group attach to the N1 or N2 position? This guide provides an in-depth, experience-driven comparison of how Nuclear Overhauser Effect (NOE) spectroscopy serves as a definitive tool to resolve this ambiguity, supported by experimental data and protocols.

The Challenge: N1 vs. N2 Regioisomers

The alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[1][2][3][4] The regiochemical outcome is highly dependent on reaction conditions such as the choice of base, solvent, and methylating agent.[1][2][5] While chromatographic separation of these isomers may be possible, their structural confirmation is crucial. Standard 1D NMR (¹H and ¹³C) and mass spectrometry can often be insufficient to definitively distinguish between the two regioisomers, necessitating a more advanced technique that probes through-space interactions.

The Solution: Nuclear Overhauser Effect (NOE) Spectroscopy

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between nuclei that are spatially close (typically within 5 Å), irrespective of through-bond connectivity.[6][7][8] This makes NOE spectroscopy an ideal method for differentiating between N1- and N2-methylated indazoles.

The underlying principle is straightforward: irradiation of the N-methyl protons will lead to an enhancement of the signal of any proton in close spatial proximity. By observing which aromatic proton on the indazole core shows an NOE correlation with the N-methyl group, we can deduce the site of methylation.

  • In the N1-methylated isomer , the methyl group is spatially close to the proton at the C7 position of the indazole ring.

  • In the N2-methylated isomer , the methyl group is in proximity to the proton at the C3 position.

Comparative Analysis: 1D NOE vs. 2D NOESY

Both one-dimensional (1D) and two-dimensional (2D) NOE experiments can be employed to determine the regioselectivity of indazole N-methylation. The choice between them often depends on factors like sample concentration, spectral complexity, and the specific information required.

Feature1D NOE (Difference or Selective NOESY)2D NOESY (Nuclear Overhauser Effect SpectroscopY)
Principle A specific resonance (e.g., the N-methyl protons) is selectively irradiated, and the resulting spectrum is subtracted from a reference spectrum to reveal enhanced signals.[9]A 2D spectrum is generated that shows cross-peaks between all protons that are close in space.[7][10]
Advantages - Faster to acquire for a small number of targeted interactions.[11] - Can be more sensitive for detecting weak NOEs with sufficient sample concentration.[12] - Simpler data processing and interpretation.[13]- Provides a comprehensive overview of all NOE interactions within the molecule in a single experiment.[10][11] - Less prone to artifacts from imperfect selective irradiation.[12] - Better for complex molecules with overlapping signals.
Disadvantages - Requires careful selection of the irradiation frequency to avoid affecting nearby signals.[14] - Can be time-consuming if multiple NOEs need to be investigated.[11]- Longer experiment time.[11] - May be less sensitive for very weak NOEs compared to a dedicated 1D experiment with many scans.
Best For Quickly confirming a specific, suspected spatial relationship in relatively simple molecules with well-resolved signals.Complex molecules, complete structural elucidation, and cases where multiple spatial correlations are of interest.

For the specific case of distinguishing N1 and N2-methylated indazoles, a 1D NOE experiment is often sufficient and highly effective, assuming the N-methyl and relevant aromatic proton signals are well-resolved.

Experimental Protocol: 1D NOE Difference Spectroscopy

This protocol outlines the steps for a 1D NOE difference experiment, a robust method for this application.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified methylated indazole isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • It is highly recommended to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[13] This can be achieved by bubbling an inert gas like nitrogen or argon through the solution for several minutes.

2. Initial 1D ¹H NMR Spectrum:

  • Acquire a standard, high-quality 1D ¹H NMR spectrum to identify the chemical shifts of the N-methyl singlet and the aromatic protons.

3. Setting up the 1D NOE Difference Experiment:

  • On-resonance irradiation: Select the frequency corresponding to the center of the N-methyl proton singlet. This will be the irradiation frequency for the NOE experiment.

  • Off-resonance irradiation: Choose a frequency in a region of the spectrum devoid of any proton signals. This will serve as the control experiment.

  • Interleaved acquisition: The spectrometer will acquire scans with on-resonance irradiation and off-resonance irradiation in an interleaved manner to minimize the effects of spectrometer drift.

  • Mixing time (or saturation time): For small molecules, a mixing time in the range of 0.5 to 1 second is a good starting point.[6][13]

  • Number of scans: A sufficient number of scans (e.g., 128 or more, in multiples of 8 or 16 depending on the pulse program) should be acquired for both the on- and off-resonance experiments to achieve a good signal-to-noise ratio.

4. Data Processing and Interpretation:

  • The spectrometer software will automatically subtract the off-resonance free induction decay (FID) from the on-resonance FID.

  • After Fourier transformation, the resulting NOE difference spectrum will show a large negative signal for the irradiated N-methyl peak and positive signals for any protons that have experienced an NOE enhancement.

  • A positive signal corresponding to either the H7 or H3 proton will definitively identify the isomer.

Interpreting the Results: A Hypothetical Case Study

Consider a reaction that produces a single methylated indazole isomer. The ¹H NMR spectrum shows an N-methyl singlet at 4.10 ppm. A 1D NOE difference experiment is performed by irradiating this singlet.

Observation upon Irradiation of N-CH₃ at 4.10 ppmConclusion
A positive enhancement is observed for the aromatic proton at the C7 position.The compound is the N1-methylated isomer .
A positive enhancement is observed for the aromatic proton at the C3 position.The compound is the N2-methylated isomer .
No significant NOE is observed to any aromatic proton.This could be due to several factors, including insufficient sample concentration, presence of paramagnetic impurities (e.g., dissolved oxygen), or an incorrect molecular structure.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_conclusion Conclusion Indazole Indazole Methylation N-Methylation Reaction Indazole->Methylation Mixture Mixture of N1 and N2 Isomers Methylation->Mixture Purification Purification of Isomers NOE_Experiment 1D NOE Experiment Data_Analysis Data Analysis N1_Isomer N1-Methyl Indazole (NOE to H7) N2_Isomer N2-Methyl Indazole (NOE to H3)

Conclusion

NOE spectroscopy provides an authoritative and reliable method for the unambiguous determination of the regioselectivity of indazole N-methylation. While both 1D and 2D NOE techniques are powerful, the 1D NOE difference experiment is often a more direct and efficient approach for this specific structural question. By carefully executing the experiment and interpreting the resulting data, researchers can confidently assign the correct structure to their synthesized N-methylated indazole derivatives, ensuring the integrity of their subsequent research and development efforts.

References

  • Vertex AI Search, Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimid
  • Vertex AI Search, NOE Experiments on the Bruker 400 and 500, Accessed: 2026-02-17
  • American Chemical Society, Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles, Accessed: 2026-02-17
  • Vertex AI Search, 1D and 2D NOESY Comparison, Accessed: 2026-02-17
  • Academia.edu, (PDF)
  • UMYMFOR, NOE Experiments on the Bruker, Accessed: 2026-02-17
  • ResearchGate, Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimid
  • Vertex AI Search, 1D NOE Measurements, Accessed: 2026-02-17
  • ACS Publications, Nuclear Overhauser Effect Spectroscopy.
  • IMSERC, NOEDIFF EXPERIMENT, Accessed: 2026-02-17
  • Benchchem, Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole, Accessed: 2026-02-17
  • Beilstein Journals, Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Arabian Journal of Chemistry, Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles, Accessed: 2026-02-17
  • Sami Publishing Company, Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv
  • JEOL, Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column, Accessed: 2026-02-17
  • The University of Chicago, 1D NOESY made easy | NMR Facility - Chemistry Department, Accessed: 2026-02-17
  • ResearchGate, Structure and synthesis of indazole | Download Scientific Diagram, Accessed: 2026-02-17
  • ACS Publications, A Practical, Metal-Free Synthesis of 1H-Indazoles | Organic Letters, Accessed: 2026-02-17
  • PubChem, 1-Methyl-1H-indazole | C8H8N2 | CID 139456, Accessed: 2026-02-17
  • PMC, Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution, Accessed: 2026-02-17
  • PubChem, 2-Methyl-2H-indazole | C8H8N2 | CID 138364, Accessed: 2026-02-17
  • ACS Publications, Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State | The Journal of Physical Chemistry, Accessed: 2026-02-17
  • YouTube, How to interpret a NOESY NMR spectrum, Accessed: 2026-02-17
  • PMC, Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Chemistry LibreTexts, 22: Nuclear Overhauser Effect (NOE), Accessed: 2026-02-17
  • ResearchGate, Synthesis and biological evaluation of indazole derivatives | Request PDF, Accessed: 2026-02-17
  • Wikipedia, Nuclear Overhauser effect, Accessed: 2026-02-17
  • PMC, Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions, Accessed: 2026-02-17
  • Dr. B. B. Hegde First Grade College, Kundapura, Structure Elucidation By NMR In Organic Chemistry: A Practical Guide., Accessed: 2026-02-17
  • PubMed, Synthesis and biological evaluation of indazole deriv
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  • MDPI, Copper(II)
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Comparative

alternatives to Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate for specific synthetic applications

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1][2] Speci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1][2] Specifically, 2,3,5-trisubstituted indazoles are crucial building blocks for targeted therapies, including potent kinase inhibitors. The functionalization of the C-3 position is a critical step in the synthesis of these complex molecules. Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate serves as a key electrophilic intermediate for this purpose, primarily enabling carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of viable alternatives to this iodo-indazole, evaluating them on the basis of reactivity, synthetic efficiency, and atom economy. We will explore direct halogen analogs, alternative leaving groups, and modern C-H functionalization strategies that bypass pre-functionalization entirely.

The Benchmark: C-3 Iodide for Cross-Coupling

The carbon-iodine bond is the most reactive of the common halogens in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often rate-limiting.[3] This high reactivity allows for milder reaction conditions (lower temperatures, less reactive catalysts) compared to bromo or chloro analogs, making Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate a reliable choice for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.[4][5]

The synthesis of the target compound begins with the regioselective N-methylation of a suitable indazole precursor, followed by direct iodination at the C-3 position. A general and effective method for C-3 iodination involves treating the N-substituted indazole with iodine in the presence of a base such as potassium hydroxide in DMF.[6][7][8]

Core Synthetic Workflow:

cluster_0 Synthesis of Precursor cluster_1 Functionalization & Coupling Start Indazole-5-carboxylic acid Ester Methyl indazole-5-carboxylate Start->Ester Esterification (e.g., SOCl₂, MeOH) N_Me Methyl 2-methyl-2H- indazole-5-carboxylate Ester->N_Me N-Methylation (e.g., MeI, Base) Iodination Methyl 3-iodo-2-methyl-2H- indazole-5-carboxylate N_Me->Iodination Iodination (I₂, KOH, DMF) Coupling Pd-Catalyzed Cross-Coupling Iodination->Coupling Product 3-Aryl/Alkynyl/Alkenyl- 2H-indazole Product Coupling->Product Boronic_Acid R-B(OH)₂ or Alkyne Boronic_Acid->Coupling

Figure 1: General synthetic route utilizing the target iodo-indazole.

Alternative 1: The Bromo-Analog (Methyl 3-bromo-2-methyl-2H-indazole-5-carboxylate)

The most direct alternative is the corresponding 3-bromoindazole. Aryl bromides are less expensive and often more stable than their iodide counterparts. However, their lower reactivity in oxidative addition necessitates more forcing reaction conditions—typically higher temperatures, stronger bases, or more sophisticated and electron-rich phosphine ligands (e.g., SPhos, XPhos) to achieve comparable yields.[9][10]

The key advantage of using a bromo-analog lies in its potential for selective, sequential cross-couplings if another reactive site (like an iodine or triflate) is present elsewhere on the molecule. For simple C-3 functionalization, the choice between iodide and bromide often comes down to a trade-off between the cost/stability of the starting material (favoring bromide) and the desire for milder, more forgiving reaction conditions (favoring iodide).

Experimental Data Comparison: Reactivity in Suzuki-Miyaura Coupling

While a direct side-by-side comparison for the specific target molecule is not available in the literature, we can infer performance from analogous systems. The general reactivity trend is I > Br >> Cl.

Substrate TypeCatalyst SystemConditionsTypical YieldReference
3-Iodo-1H-indazole Pd(dppf)Cl₂ / Na₂CO₃Toluene/H₂O/EtOH, 80 °C, 8h85-95%[6]
3-Bromo-1H-indazole Pd(PPh₃)₄ / Cs₂CO₃Dioxane/EtOH/H₂O, 140 °C, MW70-90%[11]
3-Chloro-1H-indazole Pd₂(dba)₃ / SPhos / K₃PO₄Dioxane/H₂O, 100 °C, 15h~80%[12]

This table collates data from different sources on similar substrates to illustrate general reactivity trends.

Alternative 2: Direct C-H Functionalization

A more modern and atom-economical approach is to bypass halogenation altogether and proceed via direct C-H functionalization.[1] This strategy couples the C-3 proton of the indazole directly with a reaction partner, avoiding the synthesis and handling of halogenated intermediates and the generation of stoichiometric inorganic waste.

For 2H-indazoles, palladium-catalyzed direct arylation at the C-3 position has been successfully demonstrated using aryl halides as the coupling partner. This "reverses" the traditional roles of the nucleophile and electrophile. This method is highly attractive for its efficiency but may require careful optimization of directing groups, oxidants, and reaction conditions to ensure high regioselectivity and yield.

Conceptual Workflow: Direct C-H Arylation

Precursor Methyl 2-methyl-2H- indazole-5-carboxylate Coupling Direct C-H Arylation (Pd-Catalyst, oxidant) Precursor->Coupling Product 3-Aryl-2H-indazole Product Coupling->Product Aryl_Halide Ar-X (X = I, Br) Aryl_Halide->Coupling

Figure 2: C-H functionalization workflow, an alternative to pre-halogenation.

This approach is particularly advantageous in late-stage functionalization scenarios where introducing a halogen might be incompatible with other functional groups on a complex molecule.

Alternative 3: Reversing Reactivity with Indazole Organometallics

Instead of using the indazole as the electrophile (Ar-X), it can be converted into a nucleophilic species. This strategy involves preparing an organometallic derivative, such as a boronic ester or an organozinc reagent, at the C-3 position.

Indazole-3-boronic Esters: These compounds can be prepared from the corresponding 3-haloindazole via lithium-halogen exchange followed by quenching with a borate ester, or through iridium-catalyzed C-H borylation. They serve as the nucleophilic partner in a Suzuki-Miyaura coupling with a wide range of aryl or heteroaryl halides/triflates. This approach is powerful as it allows access to a different set of coupling partners and can sometimes overcome challenges encountered when the indazole is the electrophile.

Performance Summary

MethodKey IntermediatePrimary Coupling PartnerProsCons
Standard (Iodide) Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate Arylboronic AcidHigh reactivity, mild conditions, well-established.Iodide is expensive; generates stoichiometric salt waste.
Bromo-Analog Methyl 3-bromo-2-methyl-2H-indazole-5-carboxylateArylboronic AcidCheaper, more stable starting material.Requires more forcing conditions or advanced catalysts.[9]
C-H Functionalization Methyl 2-methyl-2H-indazole-5-carboxylateAryl HalideAtom economical, fewer synthetic steps, avoids halogenated intermediates.May require significant optimization; scope can be limited by substrate.
Reversed Reactivity 2-Methyl-2H-indazole-3-boronic esterAryl HalideExpands synthetic scope; allows coupling with complex halides.Requires an extra step to prepare the boronic ester.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-iodo-1H-indazole-5-carboxylate (Model for 2H-Isomer)

Note: This protocol for the 1H-indazole is adapted from literature and serves as a model. The synthesis of the 2-methyl isomer would first require the preparation of Methyl 2-methyl-2H-indazole-5-carboxylate.[13]

To a stirred solution of 1H-indazole-5-carboxylic acid methyl ester (1.0 equiv) in DMF, add potassium hydroxide (2.5 equiv). Stir the mixture at room temperature for 15 minutes. Add a solution of iodine (2.0 equiv) in DMF dropwise. Continue stirring at room temperature for 3 hours. Upon completion (monitored by TLC), pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the 3-iodo-indazole product.[7][8]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 3-Iodo-Indazole

In a reaction vessel, combine the 3-iodo-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv). Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (2-5 mol%). The vessel is purged with an inert gas (Argon or Nitrogen). Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 4:1 ratio). Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 8-12 hours). After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.[6][14][15]

Conclusion

The choice of synthetic strategy for functionalizing the C-3 position of Methyl 2-methyl-2H-indazole-5-carboxylate depends on the specific goals of the research.

  • For reliability and well-established reactivity , the 3-iodo derivative remains the gold standard, offering high yields under relatively mild conditions.

  • The 3-bromo analog presents a more cost-effective and stable alternative, albeit at the cost of requiring more robust catalytic systems or harsher conditions.

  • For projects emphasizing green chemistry principles, atom economy, and streamlined syntheses, direct C-H functionalization is a compelling and increasingly powerful alternative that avoids halogenated intermediates entirely.

  • Reversing reactivity with boronic esters provides an essential tool for expanding synthetic possibilities and accessing molecules that may be challenging to synthesize via other routes.

Researchers should weigh these factors—reactivity, cost, stability, environmental impact, and overall synthetic strategy—to select the most appropriate building block for their drug discovery and development endeavors.

References

  • BenchChem. (2025). Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules.
  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • PMC. (2018).
  • ResearchGate. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • RSC Publishing. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Elsevier. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron.
  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • The Royal Society of Chemistry. (2015).
  • ScienceDirect. (2015).
  • ResearchGate. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Sigma-Aldrich. 2-Methyl-2H-indazole-5-carboxylic acid methyl ester AldrichCPR 1092351-86-4.
  • CymitQuimica.
  • Organic Syntheses Procedure.
  • ChemRxiv. (2021). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Institute of Chemistry of Clermont-Ferrand. (2010).
  • ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • ResearchGate. (2023). Hypervalent Iodine(III)-Mediated Oxidative Dearomatization of 2H-Indazoles towards Indazolyl Indazolones.
  • ProQuest. (2021).
  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Organic Chemistry Portal. 2H-Indazole synthesis.
  • Organic Chemistry Portal. Suzuki Coupling.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • PMC. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Connect Journals. (2013). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. International Journal of Chemical and Pharmaceutical Sciences.
  • PMC. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • PMC. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • PMC. (2024). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen.
  • ACS Publications. (2013).
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2018).
  • MDPI. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules.

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Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate

This guide provides essential, experience-driven safety protocols and logistical plans for the handling and disposal of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, experience-driven safety protocols and logistical plans for the handling and disposal of Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation.

Given its nature as a powdered, halogenated heterocyclic compound, inhalation of dust and direct contact with skin and eyes are the primary routes of exposure. The iodo- group also necessitates specific waste disposal considerations due to its potential environmental impact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, along with the rationale for each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation. A face shield offers an additional layer of protection, especially during weighing and transfer operations.
Hand Protection Double gloving with an inner nitrile glove and an outer butyl rubber glove.Nitrile gloves offer good general protection and dexterity for incidental contact.[3] However, for halogenated hydrocarbons, butyl rubber provides superior resistance to permeation.[4][5] Double gloving minimizes the risk of exposure from a single glove failure.
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.Protects against contamination of personal clothing and skin. Flame-resistant material is a best practice when working with any organic compound.
Respiratory Protection An N95-rated respirator or higher, used within a chemical fume hood.As the compound is a powder, there is a significant risk of aerosolization and inhalation, which may cause respiratory irritation.[2] All handling of the solid should be performed in a certified chemical fume hood.

Operational Plan for Handling and Disposal

A systematic approach from preparation to disposal is crucial for minimizing risk.

Preparation and Weighing

Handling powdered chemicals requires specific precautions to prevent inhalation and contamination.

  • Designated Area: All work with the solid compound must be conducted within a certified chemical fume hood. Cover the work surface with absorbent bench paper to contain any potential spills.[6]

  • Pre-weighing Checks: Ensure all necessary PPE is correctly worn. Have pre-labeled, sealable containers ready for the weighed material.

  • Weighing Procedure: Use an anti-static weigh boat to prevent the powder from clinging and becoming airborne.[6] Keep the primary container of the chemical closed as much as possible.

  • Post-weighing: Carefully clean the balance and spatula. Dispose of the weigh boat and any contaminated bench paper in the designated solid hazardous waste container.

Experimental Workflow

The following diagram illustrates the logical flow for safely handling Methyl 3-iodo-2-methyl-2H-indazole-5-carboxylate from initial preparation to final waste disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate work area in fume hood don_ppe 2. Don all required PPE prep_area->don_ppe gather_materials 3. Gather pre-labeled containers don_ppe->gather_materials weigh_powder 4. Weigh powder using static-free boat gather_materials->weigh_powder Enter Handling Phase dissolve 5. Dissolve in appropriate solvent weigh_powder->dissolve reaction 6. Perform reaction under inert atmosphere dissolve->reaction quench 7. Quench reaction safely reaction->quench Enter Cleanup Phase segregate_waste 8. Segregate liquid and solid waste quench->segregate_waste decontaminate 9. Decontaminate glassware and surfaces segregate_waste->decontaminate dispose 10. Dispose of waste via institutional channels decontaminate->dispose G start Waste Generated is_liquid Is the waste liquid? start->is_liquid is_halogenated Does it contain the iodo-indazole compound? is_liquid->is_halogenated Yes is_solid Is the waste solid? is_liquid->is_solid No halogen_liquid Collect in 'Halogenated Organic Liquid Waste' container is_halogenated->halogen_liquid Yes non_halogen_liquid Collect in appropriate non-halogenated waste stream is_halogenated->non_halogen_liquid No is_sharp Is the solid waste sharp? is_solid->is_sharp Yes non_contaminated_solid Dispose of as non-hazardous solid waste is_solid->non_contaminated_solid No (Uncontaminated) contaminated_solid Collect in 'Chemically-Contaminated Solid Waste' container is_sharp->contaminated_solid No sharps Dispose of in 'Sharps Container' is_sharp->sharps Yes

Sources

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